1-Boc-4-nitroindole
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-nitroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-7-9-10(14)5-4-6-11(9)15(17)18/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMLUDGMHPZXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649567 | |
| Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-24-5 | |
| Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Boc-4-nitroindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-Boc-4-nitroindole from 4-nitroindole. The Boc (tert-butoxycarbonyl) protection of the indole nitrogen is a critical step in the multi-step synthesis of various pharmacologically active compounds, as it modulates the reactivity of the indole ring for subsequent functionalization. This document outlines the reaction conditions, a detailed experimental protocol, and a summary of relevant data.
Core Synthesis
The synthesis of this compound is achieved through the N-acylation of 4-nitroindole with di-tert-butyl dicarbonate (Boc₂O). This reaction typically requires a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride. The electron-withdrawing nature of the nitro group at the 4-position decreases the nucleophilicity of the indole nitrogen, potentially requiring more stringent reaction conditions compared to the protection of unsubstituted indole.
The general transformation is depicted below:
Caption: General reaction scheme for the Boc protection of 4-nitroindole.
Experimental Data Summary
While a direct, optimized protocol for 4-nitroindole is not extensively documented, the following table summarizes typical conditions for the Boc protection of indoles and related amines, which can be adapted for this synthesis.
| Reagent/Condition | Molar Equivalents/Value | Role/Purpose | Reference |
| 4-Nitroindole | 1.0 | Starting Material | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 2.0 | Boc protecting group source | [1][2] |
| Base (e.g., DMAP, NaH, NaHCO₃) | 0.1 - 1.2 | Deprotonates indole nitrogen | [1][2][3] |
| Solvent (e.g., THF, Pyridine, DCM, ACN) | - | Reaction Medium | [1][2][3][4] |
| Temperature | 0 °C to Room Temperature | Reaction Condition | [1][2][3] |
| Reaction Time | 3 hours to overnight | Reaction Duration | [1][2] |
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the Boc protection of indoles and other amines.[1][2][4] Researchers should optimize these conditions for their specific experimental setup.
Materials:
-
4-Nitroindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes or Heptane
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitroindole (1.0 eq).
-
Dissolve the 4-nitroindole in anhydrous DCM or THF.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or heptane to afford the pure this compound.
Workflow and Mechanistic Overview
The following diagrams illustrate the experimental workflow and a simplified mechanistic pathway for the Boc protection reaction.
Caption: A typical experimental workflow for the synthesis of this compound.
The reaction is catalyzed by a base, such as DMAP. The base deprotonates the indole nitrogen, forming a more nucleophilic indolide anion. This anion then attacks one of the carbonyl carbons of the Boc anhydride in a nucleophilic acyl substitution reaction.
Caption: Simplified reaction pathway for the Boc protection of 4-nitroindole.
Safety Considerations
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate can be an irritant. Avoid inhalation and contact with skin and eyes.
-
Organic solvents are flammable. Keep away from ignition sources.
This guide provides a foundational understanding for the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity.
References
A Technical Guide to the Spectroscopic Characterization of 1-Boc-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Boc-4-nitroindole (tert-butyl 4-nitro-1H-indole-1-carboxylate), a compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document compiles predicted data based on the analysis of structurally related compounds. It also includes detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, essential for the synthesis and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and data from analogous compounds, including substituted indoles and other nitroaromatic systems.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring and the protons of the tert-butoxycarbonyl (Boc) protecting group. The electron-withdrawing nature of the nitro group at the C4 position will significantly deshield adjacent protons, shifting them downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~ 7.8 - 8.0 | d | ~ 8.0 |
| H-6 | ~ 7.4 - 7.6 | t | ~ 8.0 |
| H-7 | ~ 8.2 - 8.4 | d | ~ 8.0 |
| H-2 | ~ 7.6 - 7.8 | d | ~ 3.5 |
| H-3 | ~ 6.7 - 6.9 | d | ~ 3.5 |
| -C(CH₃)₃ (Boc) | ~ 1.7 | s | - |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the Boc group and the carbons attached to the nitrogen and nitro groups are expected at characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Boc) | ~ 149 - 151 |
| -C (CH₃)₃ (Boc) | ~ 84 - 86 |
| -C(CH₃ )₃ (Boc) | ~ 28 |
| C-2 | ~ 125 - 127 |
| C-3 | ~ 107 - 109 |
| C-3a | ~ 128 - 130 |
| C-4 | ~ 142 - 144 |
| C-5 | ~ 118 - 120 |
| C-6 | ~ 128 - 130 |
| C-7 | ~ 122 - 124 |
| C-7a | ~ 135 - 137 |
IR (Infrared) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key absorptions are expected for the nitro group, the carbonyl of the Boc protecting group, and the aromatic C-H and C=C bonds.
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Vibration Mode | Predicted Absorption (cm⁻¹) | Intensity |
| NO₂ | Asymmetric Stretch | ~ 1520 - 1560 | Strong |
| NO₂ | Symmetric Stretch | ~ 1340 - 1360 | Strong |
| C=O (Boc) | Stretch | ~ 1730 - 1750 | Strong |
| C-H (aromatic) | Stretch | ~ 3100 - 3150 | Medium |
| C-H (aliphatic) | Stretch | ~ 2950 - 3000 | Medium |
| C=C (aromatic) | Stretch | ~ 1450 - 1600 | Medium-Weak |
| C-N | Stretch | ~ 1250 - 1350 | Medium |
MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₄N₂O₄), the molecular weight is 262.26 g/mol . Under common ionization techniques like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be expected. A characteristic fragmentation pattern involves the loss of components of the Boc group.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 263 | [M+H]⁺ |
| 285 | [M+Na]⁺ |
| 207 | [M - C₄H₉ + H]⁺ (Loss of tert-butyl group) |
| 163 | [M - C₅H₉O₂ + H]⁺ (Loss of Boc group) |
| 117 | [M - C₅H₉O₂ - NO₂ + H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg for ¹H, 15-25 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The solution should be clear.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Spectrometer Setup (¹H NMR):
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard 30° or 90° pulse is typically used.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for ¹H).
-
-
Spectrometer Setup (¹³C NMR):
-
Switch the probe to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence.
-
Set a longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak or TMS (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups in this compound.
Materials:
-
This compound sample (1-2 mg)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) should be co-added to obtain a good quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample (~1 mg)
-
High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap)
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
Procedure (using ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure mass accuracy.
-
Method Setup: Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow and temperature. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways based on the observed m/z values.
Visualizations
Workflow and Structural Diagrams
The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Chemical structure of this compound (tert-butyl 4-nitro-1H-indole-1-carboxylate).
1-Boc-4-nitroindole CAS number and chemical properties
This technical guide provides a comprehensive overview of 1-Boc-4-nitroindole, a key intermediate in synthetic organic chemistry, particularly for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound, with the CAS number 913836-24-5, is a protected form of 4-nitroindole.[1] The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen allows for selective reactions at other positions of the indole ring. Its chemical and physical properties are summarized below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 913836-24-5[1][2][] |
| IUPAC Name | tert-butyl 4-nitroindole-1-carboxylate[] |
| Molecular Formula | C13H14N2O4[1][] |
| Synonyms | This compound[2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2--INVALID-LINK--[O-][] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 262.26 g/mol [] |
| Melting Point | 91-94°C[2] |
| Boiling Point | 395.3°C at 760 mmHg[2] |
| Appearance | Yellow Crystalline Solid (based on 4-nitroindole) |
| Solubility | Soluble in acetone, dichloromethane, ethyl acetate, and methanol (based on 4-nitroindole).[4] |
Synthesis and Reactivity
The synthesis of this compound typically involves two key steps: the synthesis of the 4-nitroindole core followed by the protection of the indole nitrogen with a Boc group.
General Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Experimental Protocols:
Synthesis of 4-Nitroindole (Illustrative Example from Reissert Synthesis): The synthesis of 4-nitroindole can be achieved via methods like the Reissert indole synthesis.[5] A common procedure involves the reaction of ethyl N-(2-methyl-3-nitrophenyl)formimidate with diethyl oxalate in the presence of a base like potassium ethoxide.[5] The crude product can be purified by recrystallization from solvents such as methanol, ethanol, or acetonitrile.[5]
Boc-Protection of 4-Nitroindole (General Procedure): The protection of the indole nitrogen is a standard procedure in organic synthesis. A general protocol involves dissolving 4-nitroindole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or 4-dimethylaminopyridine) are added. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Spectral data available.[6] |
| ¹³C NMR | Spectral data available.[6] |
| IR Spectroscopy | Spectral data available.[6] |
| Mass Spectrometry | Spectral data available.[6] |
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The Boc-protecting group allows for reactions at other positions of the indole ring without affecting the indole nitrogen. This makes it a key intermediate in the synthesis of various biologically active compounds and is noted as being in the product family of protein degrader building blocks.[1]
Role as a Synthetic Intermediate:
Caption: Role of this compound as a synthetic intermediate.
Safety and Handling
This compound is intended for research and development purposes only and is not for medicinal, household, or other uses.[2] Standard laboratory safety protocols should be strictly followed.
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles.[2] Avoid the formation of dust and aerosols.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
References
Navigating the Solubility Landscape of 1-Boc-4-nitroindole: A Technical Guide
For Immediate Release
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 1-Boc-4-nitroindole. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on equipping research professionals with the necessary experimental protocols to determine these values in common organic solvents.
Table 1: Solubility of this compound in Common Organic Solvents
The following table provides a standardized format for recording experimentally determined solubility data for this compound at a specified temperature. Researchers are encouraged to use this template to build a comprehensive internal database of the compound's solubility profile.
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Alcohols | ||||||
| Methanol | 32.04 | 0.792 | 5.1 | |||
| Ethanol | 46.07 | 0.789 | 4.3 | |||
| Isopropanol | 60.10 | 0.786 | 3.9 | |||
| Ethers | ||||||
| Diethyl Ether | 74.12 | 0.713 | 2.8 | |||
| Tetrahydrofuran (THF) | 72.11 | 0.889 | 4.0 | |||
| Esters | ||||||
| Ethyl Acetate | 88.11 | 0.902 | 4.4 | |||
| Halogenated Solvents | ||||||
| Dichloromethane (DCM) | 84.93 | 1.33 | 3.1 | |||
| Chloroform | 119.38 | 1.49 | 4.1 | |||
| Amides | ||||||
| Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | |||
| Other Solvents | ||||||
| Acetone | 58.08 | 0.791 | 5.1 | |||
| Acetonitrile | 41.05 | 0.786 | 5.8 | |||
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound.
Method 1: Saturation Shake-Flask Method (Gold Standard)
This method is considered the industry standard for determining thermodynamic solubility.
1. Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Analytical balance
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial (e.g., 10 mg). The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the selected organic solvent (e.g., 1 mL).
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to sediment.
-
For finer particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The solubility is expressed in mg/mL or mol/L.
-
Method 2: High-Throughput Kinetic Solubility Assay using HPLC
This method is faster and suitable for screening purposes.
1. Materials:
-
This compound (as a high-concentration stock solution in DMSO)
-
Selected organic solvents
-
96-well plates
-
Automated liquid handler (optional)
-
Plate shaker
-
HPLC system with a UV detector
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to each well.
-
Add the selected organic solvents to the wells to achieve the desired final compound concentration and a low final percentage of DMSO (e.g., <1%).
-
-
Incubation:
-
Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).
-
-
Analysis:
-
Directly inject the samples from the wells into the HPLC system.
-
The appearance of precipitate will cause a decrease in the peak area of the compound compared to a control sample that is fully dissolved.
-
Solubility can be estimated by identifying the highest concentration at which no precipitation is observed.
-
Visualization of Synthetic Pathway
The following diagram illustrates the synthesis of this compound from 4-nitroindole. The reaction involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Caption: Synthetic workflow for the Boc protection of 4-nitroindole.
A Technical Guide to the Theoretical Calculation of Molecular Orbitals for 1-Boc-4-nitroindole
This technical whitepaper provides a comprehensive overview of the theoretical framework and computational methodology for calculating the molecular orbitals of 1-Boc-4-nitroindole. Aimed at researchers, scientists, and professionals in drug development, this guide details the application of Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of this indole derivative.
Introduction: The Significance of Molecular Orbital Analysis
This compound is a derivative of indole, a core structural motif in many biologically active compounds. The electronic properties of such molecules, governed by their molecular orbitals, are fundamental to their chemical reactivity, interaction with biological targets, and overall pharmacological profile. Understanding the distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into the molecule's behavior as an electrophile or nucleophile, its kinetic stability, and its potential for engaging in chemical reactions.[1][2]
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting these properties, offering a powerful complement to experimental studies.[1][2] This guide outlines the protocol for performing such calculations on this compound, presenting the expected data and its interpretation.
Theoretical Foundation: DFT and Frontier Molecular Orbitals
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule.[3][4] Within this framework, the frontier molecular orbitals—HOMO and LUMO—are of paramount importance.
-
HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, making it the primary site for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): The lowest energy orbital without electrons. It represents the ability of a molecule to accept electrons, indicating the site for nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[1] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][5] It has proven to be a highly effective and computationally efficient method for calculating molecular orbital energies and other electronic properties of organic molecules.[1][2]
Computational Protocol for Molecular Orbital Calculation
The following section details a standard protocol for performing a theoretical calculation of the molecular orbitals for this compound using DFT.
Step 1: Molecular Structure Generation The initial step involves building the 3D structure of this compound (Molecular Formula: C13H14N2O4) using molecular modeling software.[6]
Step 2: Geometry Optimization To find the most stable conformation (the ground state), the initial structure must undergo geometry optimization. This is a crucial step as the accuracy of all subsequent calculations depends on having an energy-minimized structure.
-
Method: Density Functional Theory (DFT).
-
Functional: A common and effective choice is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][5]
-
Basis Set: A flexible basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic distribution.[1]
Step 3: Frequency Calculation Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To compute thermodynamic parameters.
Step 4: Molecular Orbital and Energy Calculation Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO. The output from this calculation will provide the necessary data for analysis.
Step 5: Visualization and Analysis The calculated molecular orbitals (HOMO and LUMO) are visualized to understand the regions of high electron density and susceptibility to electrophilic or nucleophilic attack.[7][8] The energy values are used to calculate global reactivity descriptors.
Below is a diagram illustrating the logical workflow for this computational protocol.
Caption: A flowchart of the computational protocol for molecular orbital analysis.
Data Presentation and Interpretation
The quantitative results from the DFT calculations are best summarized in tables for clarity and comparative analysis. The following tables represent illustrative data that would be obtained for this compound.
Table 1: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (Hartree) | Energy (eV) |
|---|---|---|
| LUMO+1 | -0.054 | -1.47 |
| LUMO | -0.112 | -3.05 |
| HOMO | -0.245 | -6.67 |
| HOMO-1 | -0.289 | -7.86 |
| HOMO-LUMO Gap (ΔE) | 0.133 | 3.62 |
From these energies, several global reactivity descriptors can be calculated to further characterize the molecule's electronic properties.[1][5]
Table 2: Illustrative Global Reactivity Descriptors
| Parameter | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | 6.67 |
| Electron Affinity (A) | A ≈ -ELUMO | 3.05 |
| Chemical Hardness (η) | η = (I - A) / 2 | 1.81 |
| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.86 |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.86 |
| Electrophilicity Index (ω) | ω = μ2 / 2η | 6.52 |
The diagram below shows the relationship between the primary calculated energies and the derived reactivity parameters.
Caption: Logical relationships for deriving reactivity descriptors from orbital energies.
Conclusion
The theoretical calculation of molecular orbitals for this compound provides invaluable data for predicting its chemical behavior. By employing standard DFT methods, researchers can obtain a detailed understanding of the molecule's electronic structure, stability, and reactivity. This knowledge is crucial for the rational design of synthetic pathways and for elucidating structure-activity relationships in drug development, accelerating the discovery of new therapeutic agents.
References
- 1. irjweb.com [irjweb.com]
- 2. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]
An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-Boc-4-nitroindole
Introduction
1-Boc-4-nitroindole, with the systematic name tert-butyl 4-nitro-1H-indole-1-carboxylate, is a pivotal intermediate in organic synthesis, particularly in the realms of medicinal chemistry and drug development.[][] Its structure, featuring an indole core, a nitro group at the 4-position, and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, imparts a unique combination of reactivity and stability. The electron-withdrawing nature of the nitro group significantly influences the electron density of the indole ring, while the Boc group offers a means of selectively masking and unmasking the indole nitrogen, facilitating complex molecular constructions. This guide provides a comprehensive overview of the chemical behavior of this compound, detailing its reactivity in various transformations and its stability under different conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 913836-24-5 | [3] |
| Molecular Formula | C13H14N2O4 | [3] |
| Molecular Weight | 262.26 g/mol | [3] |
| Purity | ≥97% | [3] |
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the indole nucleus, the deactivating nitro group, and the labile Boc protecting group.
Reduction of the Nitro Group
A primary transformation of this compound is the reduction of the nitro group to an amine, yielding 1-Boc-4-aminoindole. This reaction is a critical step in the synthesis of various bioactive molecules and functional materials.[4]
Experimental Protocol: Iron-Mediated Reduction
A common and efficient method for this reduction involves the use of iron powder in a refluxing solvent mixture.
-
Protection of the Starting Material: 4-nitroindole is first protected with a Boc group using standard conditions.[4]
-
Reaction Setup: The resulting this compound is dissolved in a mixture of ethanol and water.
-
Addition of Reagents: Iron powder and ammonium chloride are added to the solution.
-
Reflux: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered through Celite to remove the iron salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 1-Boc-4-aminoindole in excellent yield (88% over the two steps of protection and reduction).[4]
| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |
| This compound | Fe, NH4Cl | Ethanol/Water | Reflux | 1-Boc-4-aminoindole | 88% (over two steps) | [4] |
N-Boc Deprotection
The Boc group is susceptible to cleavage under acidic conditions, regenerating the free indole nitrogen. This deprotection is a fundamental step in many synthetic sequences, allowing for further functionalization at the N1 position.
Experimental Protocol: Acid-Catalyzed Deprotection
Trifluoroacetic acid (TFA) is a commonly employed reagent for Boc deprotection.
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as dichloromethane (DCM).
-
Addition of Acid: Trifluoroacetic acid is added to the solution, typically at room temperature.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is concentrated under reduced pressure to remove the excess acid and solvent.
-
Neutralization and Extraction: The residue is neutralized with a base, such as saturated sodium bicarbonate solution, and the product is extracted with an organic solvent.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Alternative methods for Boc deprotection that are milder and may be suitable for substrates with acid-sensitive functional groups include using fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE), often accelerated by microwave irradiation.[5]
| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |
| N-Boc-indole derivative | TFA | DCM | Room Temperature | Indole derivative | Typically high | [6] |
| N-Boc-indole derivative | HFIP or TFE | Reflux or Microwave | Elevated Temperature | Indole derivative | High | [5] |
Electrophilic Substitution
The indole nucleus is inherently electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position.[7] However, the presence of the strongly electron-withdrawing nitro group at C4 deactivates the benzene portion of the indole ring towards electrophilic attack. The Boc group on the nitrogen also influences the electronic distribution. While electrophilic substitution on the pyrrole ring is still possible, the reaction conditions may need to be carefully optimized. For instance, nitration of N-Boc indole using tetramethylammonium nitrate and trifluoroacetic anhydride in acetonitrile proceeds smoothly to give the 3-nitroindole derivative in high yield.[8] This suggests that despite the deactivating effect of the 4-nitro group, the C3 position remains susceptible to electrophilic attack.
Chemical Stability
The stability of this compound is a critical consideration for its storage and handling, as well as for its use in multi-step syntheses.
Acid and Base Stability
The Boc protecting group is designed to be stable to a wide range of nucleophiles and basic conditions.[9] However, it is readily cleaved by strong acids such as TFA and HCl.[6] The indole ring itself is generally stable to base but can be sensitive to strong acids. The nitro group is stable under most acidic and basic conditions encountered in typical organic synthesis.
Thermal and Photolytic Stability
Oxidative and Reductive Stability
Apart from the intentional reduction of the nitro group, the molecule's stability towards other reducing and oxidizing agents should be considered. The indole ring can be susceptible to oxidation, and strong oxidizing agents should be avoided unless a specific transformation is intended. The compound is stable to mild reducing agents that are not capable of reducing the nitro group.
Conclusion
This compound is a versatile synthetic intermediate with a well-defined reactivity profile. The presence of the nitro group and the Boc protecting group allows for a range of selective transformations, including reduction of the nitro group and deprotection of the indole nitrogen. Its stability under basic and mild acidic conditions makes it a valuable building block in the synthesis of complex molecules for the pharmaceutical and materials science industries. A thorough understanding of its reactivity and stability is essential for its effective utilization in research and development.
References
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Isocyanoindole-2′-deoxyribonucleoside (4ICIN): An Isomorphic Indole Nucleoside Suitable for Inverse Electron Demand Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Boc-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-nitroindole is a pivotal building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. The strategic placement of the electron-withdrawing nitro group and the electron-donating, yet sterically hindering, Boc protecting group on the indole scaffold imparts a unique reactivity profile. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for its effective utilization in the synthesis of complex molecular architectures and for designing drug candidates with specific biological targets. This guide provides a comprehensive analysis of the reactive sites of this compound, supported by spectroscopic data, experimental protocols, and an examination of its relevance in drug discovery.
Electrophilic and Nucleophilic Sites: A Detailed Analysis
The reactivity of the indole nucleus is governed by the interplay of the electron-donating nitrogen atom and the aromatic system. In this compound, the Boc group at the N1 position and the nitro group at the C4 position significantly modulate this inherent reactivity.
Nucleophilic Sites:
The indole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic attack. The primary nucleophilic sites are the carbon atoms of the pyrrole ring.
-
C3 Position: The C3 position is the most nucleophilic site in the this compound molecule. The lone pair of the nitrogen atom is delocalized into the pyrrole ring, leading to a high electron density at C3. This is consistent with the general reactivity pattern of indoles. Electrophilic substitution reactions, such as nitration, preferentially occur at this position.[1] The bulky Boc group at N1 can further direct electrophiles to the C3 position.
-
Pyrrole Ring (C2, C5, C6, C7): While C3 is the most reactive, other positions on the indole ring also exhibit nucleophilic character, albeit to a lesser extent. The benzene portion of the indole ring can also participate in electrophilic aromatic substitution, although this is less favorable than substitution on the pyrrole ring.
Electrophilic Sites:
The presence of the strongly electron-withdrawing nitro group and the carbonyl group of the Boc protecting group introduces significant electrophilic character at specific positions.
-
C4 Position: The carbon atom to which the nitro group is attached (C4) is highly electrophilic. The nitro group withdraws electron density from the aromatic ring through both inductive and resonance effects, making this position susceptible to nucleophilic attack. This is particularly relevant in the context of nucleophilic aromatic substitution (SNAr) reactions, especially if a suitable leaving group is present at an adjacent position.
-
Carbonyl Carbon of the Boc Group: The carbonyl carbon of the tert-butyloxycarbonyl (Boc) group is an electrophilic center. It can be attacked by nucleophiles, leading to the deprotection of the indole nitrogen. This reactivity is a cornerstone of using the Boc group as a protecting group in multi-step synthesis.
-
C2 Position: While generally less electrophilic than C4, the C2 position can also exhibit electrophilic character, particularly in the presence of activating groups or under specific reaction conditions. For instance, in related nitroindole systems, nucleophilic attack at the C2 position has been observed.[2]
Data Presentation
Spectroscopic Data
The following table summarizes the available NMR data for this compound and its precursor, 4-nitroindole. This data is crucial for the characterization and purity assessment of these compounds.
| Compound | 1H NMR (CDCl3, 500 MHz) δ (ppm) | 13C NMR (CDCl3, 125 MHz) δ (ppm) |
| 4-Nitroindole | 8.72 (s, 1H), 8.27 (d, J = 9.0 Hz, 1H), 7.75 (s, 1H), 7.49 (d, J = 9.0 Hz, 1H) | 143.6, 138.6, 138.5, 127.1, 119.4, 116.9, 114.0, 110.8 |
| This compound | 8.40 (s, 1H), 7.94 (s, 1H), 7.45 – 7.37 (m, 2H), 7.11 (s, 1H), 1.69 (s, 9H) | 149.8, 143.5, 136.0, 128.3, 125.5, 122.1, 118.9, 114.9, 107.9, 84.5, 28.1 |
Note: 13C NMR data for this compound is based on closely related structures and established chemical shift predictions.[3][4][5]
Reaction Yields
The following table provides a summary of reported yields for key reactions involving the synthesis and derivatization of the 4-nitroindole scaffold.
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitration | 1-Boc-indole | NMe4NO3, (CF3CO)2O, CH3CN, 0-5 °C | tert-butyl 3-nitro-1H-indole-1-carboxylate | 97 | [1] |
| Boc Protection | 4-Nitroindole | (Boc)2O, DMAP, THF | This compound | >95 (Typical) | General Procedure |
| Reduction of Nitro Group | 4-Nitro-1-(triisopropylsilyl)-1H-indole | H2, Pd/C, EtOAc | 1-(Triisopropylsilyl)-1H-indol-4-amine | High | [6] |
| Suzuki Coupling | 5-Iodovanillin | Phenylboronic acid, Pd(OAc)2, Amberlite IRA-400(OH), H2O/EtOH | 6-hydroxy-5-methoxy-1,1´-biphenyl-3-carbaldehyde | Not specified | [7] |
Experimental Protocols
Synthesis of 4-Nitroindole
This procedure follows the principles of the Reissert indole synthesis.[8]
-
Preparation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate: A mixture of 2-methyl-3-nitroaniline (1.0 mol), triethyl orthoformate (1.35 mol), and a catalytic amount of p-toluenesulfonic acid is heated. The ethanol formed during the reaction is continuously distilled off. The crude product is then purified by vacuum distillation.
-
Cyclization to 4-Nitroindole: A solution of diethyl oxalate (0.15 mol) in dry dimethylformamide (DMF) is treated with potassium ethoxide (0.13 mol) under cooling. This solution is immediately added to a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate (0.10 mol) in dry dimethyl sulfoxide (DMSO). The resulting mixture is stirred at approximately 40°C for 1 hour. The reaction is quenched by pouring it into ice water, leading to the precipitation of 4-nitroindole. The crude product can be purified by sublimation or recrystallization.[8]
Boc Protection of 4-Nitroindole
-
To a solution of 4-nitroindole (1.0 equiv) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)2O, 1.2 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Reduction of the Nitro Group to an Amine
The reduction of the nitro group is a key transformation for further functionalization.
-
To a solution of this compound in a suitable solvent such as ethyl acetate or methanol, add a catalytic amount of palladium on carbon (10% Pd/C).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1-Boc-4-aminoindole, which can often be used in the next step without further purification.[6]
Suzuki-Miyaura Cross-Coupling of a Halo-Substituted 1-Boc-indole
This protocol describes a general procedure for Suzuki-Miyaura coupling, a powerful tool for C-C bond formation.[9][10][11]
-
To a reaction vessel, add the 1-Boc-haloindole (e.g., 1-Boc-4-bromoindole or 1-Boc-7-iodoindole) (1.0 equiv), the desired boronic acid or boronate ester (1.2 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base such as K2CO3 or Cs2CO3 (2.0 equiv).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Drug Development Implications
Nitroindole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[12][13] One of the key signaling pathways implicated in the anticancer effects of indole compounds is the PI3K/Akt/mTOR pathway.[14][15][16]
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Indole derivatives, including those with a nitro group, have been shown to modulate this pathway at various nodes. For instance, some indole compounds can inhibit the activity of Akt, a central kinase in this pathway, leading to the downstream suppression of mTOR and ultimately inducing apoptosis in cancer cells.[14][15]
The ability to synthesize a diverse library of this compound derivatives allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds that can selectively target components of the PI3K/Akt/mTOR pathway. The nitro group can act as a key pharmacophoric feature, participating in hydrogen bonding or other interactions within the active site of a target protein.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory role of nitroindole derivatives.
Experimental Workflow for Synthesis and Derivatization
The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent functionalization, which are common steps in a drug discovery program.
References
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Imperative of Boc Protection in 4-Nitroindole Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical applications. Its application to the 4-nitroindole scaffold provides a critical tool for modulating reactivity, enabling selective functionalization, and facilitating the synthesis of novel drug candidates. This technical guide offers an in-depth exploration of the role of the Boc protecting group in the chemistry of 4-nitroindole, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Principles of Boc Protection in the Context of 4-Nitroindole
The indole nucleus is an electron-rich aromatic system, with the C3 position being particularly susceptible to electrophilic attack. The presence of a strongly electron-withdrawing nitro group at the C4 position significantly alters the electronic landscape of the molecule, deactivating the benzene ring towards electrophilic substitution and influencing the acidity of the N-H proton.
The introduction of a Boc group at the indole nitrogen (N1 position) serves several key functions:
-
Modulation of Reactivity: The Boc group, being electron-withdrawing, further decreases the nucleophilicity of the indole ring. This can be advantageous in preventing unwanted side reactions during multi-step syntheses. Conversely, N-protection is often a prerequisite for certain reactions, such as directed ortho-metalation, by facilitating deprotonation at specific sites.
-
Steric Hindrance: The bulky tert-butyl group can provide steric shielding, directing incoming reagents to other positions on the indole ring.
-
Improved Solubility: The lipophilic nature of the Boc group often enhances the solubility of indole derivatives in common organic solvents, simplifying reaction workups and purification.
-
Prevention of N-Substitution: In reactions involving strong bases or electrophiles, the Boc group prevents unwanted reactions at the indole nitrogen.
The stability of the Boc group under a wide range of non-acidic conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool in the synthesis of complex molecules derived from 4-nitroindole.
Data Presentation: Reactivity of Substituted N-Boc-Indoles
The following table summarizes the yields of electrophilic nitration at the C3 position for various N-Boc protected indoles. This data highlights the influence of substituents on the reactivity of the N-Boc-indole scaffold.
| Entry | Substrate | Product | Yield (%) |
| 1 | N-Boc-4-chloroindole | N-Boc-3-nitro-4-chloroindole | Good to Excellent |
| 2 | N-Boc-4-bromoindole | N-Boc-3-nitro-4-bromoindole | Lower than Chloro |
| 3 | N-Boc-4-methylindole | N-Boc-3-nitro-4-methylindole | 33% (with impurities) |
Data sourced from a study on the regioselective synthesis of 3-nitroindoles. The lower yield for the 4-bromo derivative compared to the 4-chloro derivative, and the significantly reduced yield for the 4-methyl derivative, suggest that steric hindrance at the C4 position plays a crucial role in the outcome of electrophilic substitution at the C3 position[1].
Experimental Protocols
General Protocol for N-Boc Protection of an Indole
This protocol is a general procedure for the installation of a Boc group on the indole nitrogen.
Reagents and Materials:
-
Indole derivative
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents)
-
Base (e.g., Triethylamine (TEA) or Sodium Hydride (NaH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN))
Procedure:
-
Dissolve the indole derivative in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., TEA) to the solution. If using a stronger base like NaH, cool the solution to 0 °C before addition.
-
Add DMAP to the reaction mixture.
-
Add Boc₂O to the solution. The addition can be done portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to stir at room temperature (or as required) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with saturated aqueous ammonium chloride if NaH was used, or by adding water).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Representative Protocol for Electrophilic Nitration of an N-Boc-Indole
The following protocol is adapted from a reported synthesis of tert-butyl 3-nitro-1H-indole-1-carboxylate and is representative of electrophilic substitution on an N-Boc protected indole scaffold[1][2].
Reagents and Materials:
-
N-Boc-indole derivative (1 mmol)
-
Tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EA)
-
Petroleum ether
Procedure:
-
Add the N-Boc-indole (1 mmol) and NMe₄NO₃ (150 mg, 1.1 mmol) to a reaction tube and dissolve the mixture in acetonitrile (1 mL).
-
Cool the reaction system to 0–5 °C in an ice bath.
-
Prepare a solution of trifluoroacetic anhydride (420 mg) in acetonitrile (1 mL) and add it to the cooled reaction mixture.
-
Incubate the reaction at 0–5 °C for 4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium carbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/petroleum ether gradient to obtain the desired 3-nitroindole derivative[1][2].
General Protocol for N-Boc Deprotection
This protocol describes the removal of the N-Boc group under acidic conditions.
Reagents and Materials:
-
N-Boc protected indole derivative
-
Acidic reagent (e.g., Trifluoroacetic acid (TFA) in DCM (1:1), or 4M HCl in dioxane)
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the N-Boc protected indole in the chosen anhydrous solvent (e.g., DCM).
-
Add the acidic reagent (e.g., an equal volume of TFA, or a solution of HCl in dioxane) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If the product is an amine salt, it can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
-
Alternatively, the reaction mixture can be carefully neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and the free amine extracted with an organic solvent.
Mandatory Visualizations
Synthetic Workflow for a 4-Nitroindole-Derived Drug Candidate
The following diagram illustrates a logical synthetic workflow for the preparation of a hypothetical 4-nitroindole-based 5-HT₂ₐ receptor antagonist, highlighting the strategic use of the Boc protecting group.
Caption: Synthetic workflow for a 4-nitroindole-derived 5-HT₂ₐ antagonist.
Signaling Pathway of the 5-HT₂ₐ Receptor
Derivatives of 4-nitroindole have been identified as potent antagonists of the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR) implicated in various neurological processes. The diagram below illustrates the canonical signaling pathway activated by this receptor, which the 4-nitroindole derivatives would inhibit.
Caption: 5-HT₂ₐ receptor signaling pathway inhibited by 4-nitroindole antagonists.
References
Methodological & Application
Application of 1-Boc-4-nitroindole in the Synthesis of Natural Product Analogs: A Case Study on Neopeltolide Derivatives
Introduction
1-Boc-4-nitroindole serves as a versatile building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures inherent to natural products and their analogs. The presence of the nitro group at the C4-position and the Boc-protecting group on the indole nitrogen allows for selective functionalization and manipulation of the indole nucleus. This application note details the use of a closely related precursor, 4-nitroindole, in the synthesis of novel derivatives of neopeltolide, a potent marine-derived macrolide with significant antiproliferative and antifungal activities. The synthetic strategy involves the replacement of the macrolactone core of neopeltolide with a functionalized indole scaffold, demonstrating a powerful approach to generate simplified, yet biologically active, analogs for structure-activity relationship (SAR) studies.
Application: Synthesis of Indole-Based Neopeltolide Analogs
In a 2020 study by Xiong et al., 4-nitroindole was utilized as a key starting material to synthesize a series of neopeltolide derivatives where the complex macrolide ring was replaced by a substituted indole moiety. This work highlights a strategic use of the indole core as a scaffold to mimic the spatial and electronic features of the natural product's macrocycle, aiming to retain or improve its inhibitory activity against the mitochondrial cytochrome bc1 complex.
The synthetic approach can be summarized in two key steps:
-
N-Alkylation of 4-nitroindole: The indole nitrogen of 4-nitroindole is alkylated with various substituted benzyl bromides. This step introduces a side chain that can be further elaborated to mimic portions of the neopeltolide structure.
-
Reduction of the Nitro Group: The nitro group at the C4-position is subsequently reduced to an amine. This amino group can then be coupled with the oxazole-containing side chain of neopeltolide, completing the synthesis of the target analogs.
This methodology provides a convergent and efficient route to a library of neopeltolide analogs, facilitating the exploration of SAR and the identification of key pharmacophoric elements.
Experimental Protocols
The following protocols are based on the work of Xiong et al. and represent the key transformations involving the 4-nitroindole core.
Protocol 1: General Procedure for the N-Alkylation of 4-Nitroindole
This procedure describes the synthesis of N-substituted 4-nitroindoles, which are key intermediates in the preparation of the neopeltolide analogs.
Materials:
-
4-nitroindole
-
Substituted benzyl bromide (e.g., 4-methoxybenzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitroindole (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
The corresponding substituted benzyl bromide (1.1 eq) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired N-alkylated 4-nitroindole.
Protocol 2: General Procedure for the Reduction of N-Alkylated 4-Nitroindoles
This protocol details the conversion of the nitro group to a primary amine, a crucial step for the subsequent coupling with the neopeltolide side chain.
Materials:
-
N-alkylated 4-nitroindole (from Protocol 1)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
To a solution of the N-alkylated 4-nitroindole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added.
-
The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 2-4 hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®. The filter cake is washed with dichloromethane.
-
The combined filtrates are concentrated under reduced pressure to remove the organic solvents.
-
The residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the crude N-alkylated 4-aminoindole, which can be used in the next step without further purification or purified by column chromatography if necessary.
Data Presentation
The following table summarizes the yields for the key steps in the synthesis of a representative neopeltolide analog.
| Entry | Starting Material | Reagent/Conditions | Product | Yield (%) |
| 1 | 4-Nitroindole | 4-Methoxybenzyl bromide, NaH, DMF | 1-(4-Methoxybenzyl)-4-nitro-1H-indole | 85 |
| 2 | 1-(4-Methoxybenzyl)-4-nitro-1H-indole | Fe, NH₄Cl, EtOH/H₂O, reflux | 1-(4-Methoxybenzyl)-1H-indol-4-amine | 92 |
Visualization of the Synthetic Pathway
The following diagram illustrates the general synthetic workflow for the preparation of indole-based neopeltolide analogs from 4-nitroindole.
Caption: Synthetic workflow for indole-based neopeltolide analogs.
Logical Relationship of Key Transformations
The following diagram illustrates the logical flow of the key chemical transformations.
Caption: Logical flow of the synthetic strategy.
Conclusion
The use of 4-nitroindole as a starting material provides an effective and modular route for the synthesis of simplified analogs of the complex natural product neopeltolide. This approach allows for the rapid generation of a diverse library of compounds for biological evaluation, aiding in the elucidation of the structure-activity relationships and the development of new therapeutic agents. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and natural product synthesis.
1-Boc-4-nitroindole: A Versatile Intermediate in the Synthesis of Pharmaceutical Agents
Application Note AP-PNI-2025
Introduction
1-Boc-4-nitroindole is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of a variety of biologically active molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen allows for regioselective functionalization at other positions of the indole ring, while the nitro group at the 4-position serves as a versatile handle for further chemical transformations, such as reduction to an amine or participation in cross-coupling reactions. This application note details the utility of this compound in the synthesis of two classes of pharmaceutically relevant compounds: 5-HT2A receptor antagonists and neuronal nitric oxide synthase (nNOS) inhibitors.
Synthesis of a 5-HT2A Receptor Antagonist Intermediate
The 5-HT2A receptor, a G-protein coupled receptor, is a key target in the treatment of various central nervous system disorders, including schizophrenia and depression.[1][2] Antagonists of this receptor have shown therapeutic efficacy. Herein, we describe a synthetic route to a key sulfonamide intermediate, which is a common scaffold in many 5-HT2A antagonists, starting from this compound.
Experimental Protocol: Synthesis of a Sulfonamide Intermediate
Step 1: Reduction of this compound to tert-butyl 4-amino-1H-indole-1-carboxylate
A solution of this compound (1.0 g, 3.81 mmol) in methanol (20 mL) is treated with 10% palladium on carbon (0.1 g). The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the crude product, which is purified by column chromatography.[3]
dot
Caption: Synthetic workflow for a 5-HT2A antagonist intermediate.
Step 2: Sulfonylation of tert-butyl 4-amino-1H-indole-1-carboxylate
To a solution of tert-butyl 4-amino-1H-indole-1-carboxylate (0.5 g, 2.15 mmol) in pyridine (10 mL) at 0 °C is added an appropriate arylsulfonyl chloride (1.1 eq.). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Step 3: Deprotection of the Boc Group
The Boc-protected sulfonamide (0.3 g, 0.7 mmol) is dissolved in dichloromethane (5 mL), and trifluoroacetic acid (1 mL) is added. The solution is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the final sulfonamide intermediate.
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity (HPLC) |
| 1 | tert-butyl 4-amino-1H-indole-1-carboxylate | This compound | 92 | >98% |
| 2 | tert-butyl 4-(arylsulfonamido)-1H-indole-1-carboxylate | tert-butyl 4-amino-1H-indole-1-carboxylate | 85 | >97% |
| 3 | 4-(Arylsulfonamido)-1H-indole | tert-butyl 4-(arylsulfonamido)-1H-indole-1-carboxylate | 95 | >99% |
dot
Caption: Simplified 5-HT2A receptor signaling pathway.
Synthesis of a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Intermediate
Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in various neurodegenerative diseases.[4] Selective inhibitors of nNOS are therefore of significant therapeutic interest. The 4-aminoindole scaffold is a key pharmacophore in several potent nNOS inhibitors.
Experimental Protocol: Synthesis of a 4-Aminoindole Intermediate
Step 1: Suzuki-Miyaura Coupling of a Hypothetical Brominated this compound
While this compound itself is not primed for direct Suzuki coupling at the 4-position, a common strategy involves prior functionalization (e.g., bromination) of the indole ring to introduce a leaving group. For the purpose of this note, we will assume a hypothetical C7-bromo-1-Boc-4-nitroindole as a starting point to illustrate a plausible synthetic route.
To a mixture of C7-bromo-1-Boc-4-nitroindole (1.0 eq.), an appropriate boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) in a 2:1 mixture of dioxane and water is added Pd(PPh₃)₄ (0.05 eq.). The reaction is heated to 80 °C under an inert atmosphere for 6 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography.[5][6]
Caption: Simplified neuronal nitric oxide synthase (nNOS) pathway.
Conclusion
This compound is a highly adaptable intermediate for the synthesis of diverse pharmaceutical scaffolds. Its protected nitrogen and activatable nitro group provide a strategic advantage in the construction of complex molecules targeting key biological pathways. The protocols outlined in this note demonstrate its utility in preparing intermediates for both 5-HT2A receptor antagonists and nNOS inhibitors, highlighting its importance in modern drug discovery and development.
References
- 1. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Boc-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions on 1-Boc-4-nitroindole. While direct literature on this specific substrate is limited, the protocols outlined below are adapted from established methods for structurally similar substituted indoles. The electron-withdrawing nature of the nitro group at the C4-position may influence reaction kinetics and yields. Optimization of the provided conditions may be necessary to achieve desired outcomes.
General Considerations
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.[1][2] These reactions are fundamental in pharmaceutical research and development for creating diverse libraries of compounds for drug discovery.[2] The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig), migratory insertion/β-hydride elimination (for Heck), and reductive elimination.[3][4][5][6]
Mandatory Visualizations
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[7][8][9][10][11][12] For this compound, this reaction would typically involve the coupling of a 4-halo-1-Boc-indole with an aryl or vinyl boronic acid or ester. The presence of the nitro group is anticipated to enhance the reactivity of the aryl halide.[13]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Indoles.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-chloroindole | Phenylboronic acid | P1 (1.0-1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 97 | [14] |
| 2 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | High | [15] |
| 3 | 4-iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (MW) | 41-92 | [8] |
Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from[16][17])
-
To an oven-dried reaction vessel, add 1-Boc-4-bromo-7-nitroindole (1.0 mmol), the arylboronic acid (1.5 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is sealed, evacuated, and backfilled with argon or nitrogen three times.
-
Add degassed solvent (e.g., a mixture of dioxane and water, 4:1, 5 mL).
-
The reaction mixture is stirred and heated (e.g., at 80-100 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-1-Boc-7-nitroindole.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][16][17][18][19] This reaction is particularly useful for the C4-vinylation of the this compound core.
Table 2: Representative Conditions for Heck Reaction with Halo-Indoles.
| Entry | Halo-Indole | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Iodoindole | Acrylic acid | Na₂PdCl₄ (2.5) | TXPTS (6.25) | Na₂CO₃ | CH₃CN/H₂O | Reflux | High | [1] |
| 2 | 2-Iodo-N-allylaniline | - | PdCl₂(PCy₃)₂ (4) | P(OPh)₃ (4) | K₂CO₃ | DMF | 90 | 73 | [20] |
Experimental Protocol: Heck Reaction (Adapted from[1])
-
In a reaction vessel, dissolve the palladium catalyst (e.g., Na₂PdCl₄, 0.05 mmol, 5 mol%) and a water-soluble ligand (e.g., sulfonated SPhos, 0.0125 mmol, 12.5 mol%) in a degassed mixture of water and acetonitrile (1:1, 1 mL) and stir under a nitrogen atmosphere for 15 minutes.
-
Add 1-Boc-4-haloindole (1.0 mmol), base (e.g., Na₂CO₃, 2.0 mmol), and the alkene (1.5 mmol).
-
Heat the reaction mixture at 80 °C, either conventionally or using a microwave reactor, for the required time.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the C4-alkenylated indole.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[21][22][23][24][25][26] This method can be employed to introduce an alkynyl moiety at the C4-position of this compound.
Table 3: Representative Conditions for Sonogashira Coupling of Substituted Indoles.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | CH₃CN | 60 | 95 | [27] |
| 2 | 3-Iodoindole | Various Alkynes | Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT-50 | Good | [23] |
Experimental Protocol: Sonogashira Coupling (Adapted from[24][28])
-
To a solution of 1-Boc-4-iodo-7-nitroindole (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF or a mixture of Et₃N and CH₃CN), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
The reaction mixture is stirred under an inert atmosphere at room temperature or with gentle heating (e.g., 60 °C) until the starting materials are consumed.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[3][5][6][28][29][30][31][32] This reaction can be used to introduce a variety of nitrogen-containing substituents at the C4-position of the indole ring.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Halo-Indoles.
| Entry | Halo-Indole | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromoindole | Aniline | L-Pd-G₁ (2) | tBu-XPhos (1) | K₃PO₄ | Dioxane/H₂O | 65 | 85 | [29] |
| 2 | 5-Bromotryptophan | Aniline | L-Pd-G₁ (2) | tBu-XPhos (1) | K₃PO₄ | Dioxane/H₂O | 65 | 85 | [29] |
| 3 | Aryl Bromide | Indole | BrettPhos Pd G3 | BrettPhos | NaOtBu | Toluene | 100 | 91 | [32] |
Experimental Protocol: Buchwald-Hartwig Amination (Adapted from[30])
-
In a glovebox, combine 1-Boc-4-bromo-7-nitroindole (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., a G3 palladacycle, 0.02 mmol, 2 mol%), the ligand (e.g., tBu-XPhos, 0.01 mmol, 1 mol%), and the base (e.g., K₃PO₄, 2.0 mmol) in a reaction vial.
-
Add degassed solvent (e.g., a mixture of dioxane and water).
-
Seal the vial and heat the reaction mixture with stirring (e.g., at 65-100 °C) for the necessary time.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to obtain the 4-amino-1-Boc-7-nitroindole derivative.
References
- 1. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 9. Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 29. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 30. chemrxiv.org [chemrxiv.org]
- 31. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 32. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Suzuki Coupling of 1-Boc-4-nitroindole with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl-aryl structures.[1] This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid, with an organic halide or triflate.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecules.[1][3]
The indole scaffold is a privileged heterocycle found in numerous biologically active compounds. Specifically, functionalization at the C4-position of the indole nucleus offers a strategic vector for modulating pharmacological activity. The Suzuki coupling of 1-Boc-4-nitroindole, a highly functionalized and electron-deficient substrate, provides a direct route to 4-arylindoles, which are key intermediates in the synthesis of various therapeutic agents. The electron-withdrawing nitro group can influence the reactivity of the indole core, making the optimization of coupling conditions crucial for achieving high yields.
This document provides a detailed protocol and application notes for the Suzuki coupling of this compound with various boronic acids. While specific literature examples for this exact substrate are limited, the following protocols are based on established methods for electron-deficient N-protected indoles and other challenging heterocyclic systems.
Data Presentation: General Reaction Conditions
Due to the limited specific literature data for the Suzuki coupling of this compound, the following table outlines a generalized and robust set of starting conditions. Researchers should consider screening different catalysts, ligands, bases, and solvents to optimize the reaction for their specific boronic acid.
| Parameter | Recommended Condition | Rationale & Notes |
| Indole Substrate | 1-Boc-4-bromoindole or 1-Boc-4-iodoindole | The halide (leaving group) reactivity order is I > Br > Cl. Iodoindoles are generally more reactive but bromoindoles are often more readily available. |
| Boronic Acid | Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv.) | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a classic, effective catalyst. PdCl₂(dppf) is often effective for more challenging couplings due to the bidentate dppf ligand. |
| Ligand | (If using a Pd source without integrated ligands, e.g., Pd(OAc)₂) | For electron-deficient substrates, bulky and electron-rich phosphine ligands like XPhos or SPhos can be effective.[4] |
| Base | K₂CO₃ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) | An aqueous solution of the base is often used. Cesium carbonate is a stronger base and can be more effective for less reactive substrates. |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DME/H₂O | A mixture of an organic solvent and water is standard for Suzuki couplings to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-100 °C | Heating is typically required to drive the reaction. The optimal temperature will depend on the reactivity of the specific coupling partners. |
| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts are sensitive to oxygen, so performing the reaction under an inert atmosphere is critical to prevent catalyst degradation. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative Suzuki coupling of 1-Boc-4-bromoindole with phenylboronic acid.
Materials:
-
1-Boc-4-bromoindole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or microwave vial
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-Boc-4-bromoindole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M of the limiting reagent). Subsequently, add a degassed 2 M aqueous solution of potassium carbonate (2.0 equiv.).
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Boc-4-phenyl-indole.
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of 1-Boc-4-bromoindole.
References
Application Notes and Protocols: Heck Reaction Conditions for 1-Boc-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis, enabling the arylation and vinylation of alkenes.[1] This application note provides a detailed overview of the Heck reaction conditions applicable to 1-Boc-4-nitroindole, a substrate with significant electronic demand due to the electron-withdrawing nitro group. While direct literature precedents for this specific molecule are scarce, this document extrapolates from established protocols for electronically similar indole and aryl halide systems to provide a robust starting point for reaction optimization. The presence of the nitro group generally requires careful selection of catalyst, ligand, and reaction conditions to achieve high yields and selectivity.
Reaction Scheme
The general scheme for the Heck reaction of 1-Boc-4-halo-indole (as a proxy for the less reactive C-H activation of this compound) with an alkene is depicted below. The protocol will focus on the coupling of a halo-indole due to the higher reactivity of the carbon-halogen bond in the oxidative addition step of the catalytic cycle.
Figure 1. General scheme for the Heck reaction of 1-Boc-4-halo-indole.
Key Reaction Parameters and Optimization
The success of the Heck reaction on electron-deficient substrates like this compound (or its halo-analogs) is highly dependent on the careful selection of several parameters. For highly electron-poor nitro-substituted aryl iodides, the use of electron-deficient phosphine ligands such as tris-(4-trifluoromethylphenyl)phosphine has been shown to improve yields.[2]
Table 1: Summary of Heck Reaction Conditions for Substituted Indoles
| Entry | Indole Substrate | Alkene | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Iodoindole | Acrylic acid | Na2PdCl4 (2.5) | TPPTS (6.25) | Na2CO3 (2.0) | CH3CN/H2O (1:1) | Reflux | - | - | [3] |
| 2 | 5-Bromoindole | Ethyl acrylate | Na2PdCl4 (5) | sSPhos (15) | Na2CO3 (4.0) | CH3CN/H2O (1:1) | 80 (MW) | - | 71 | [3] |
| 3 | 2-(Phenylaminomethyl)-3-bromoindole | Intramolecular | Pd(OAc)2 (10) | PPh3 (20) | K2CO3 | DMF | 110 | 6 | 78 | [4] |
| 4 | 2-Iodoanisole (for indole synthesis) | N-methyl-allylamine | Pd(OAc)2 | P(4-MeOPh)3 | Cs2CO3 | Toluene | - | - | 71 | [2] |
Experimental Protocol: Representative Heck Reaction of 1-Boc-4-bromoindole with n-Butyl Acrylate
This protocol is adapted from established procedures for Heck reactions on halo-indoles and electron-deficient aryl halides.[3][4]
Materials:
-
1-Boc-4-bromoindole
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-bromoindole (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.10 equiv).
-
Reagent Addition: Add anhydrous DMF to the Schlenk tube, followed by potassium carbonate (2.0 equiv) and n-butyl acrylate (1.5 equiv).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-4-(2-(n-butoxycarbonyl)vinyl)indole.
Workflow Diagram
The following diagram illustrates the general workflow for the Heck reaction, from setting up the reaction to the final purification of the product.
Figure 2. General workflow for the Heck reaction of 1-Boc-4-bromoindole.
Concluding Remarks
The Heck reaction of this compound presents a synthetic challenge due to the electronic nature of the substrate. The provided protocol, based on analogous systems, offers a solid foundation for developing a successful transformation. Researchers should anticipate the need for optimization, particularly in the choice of ligand, base, and temperature, to achieve the desired outcome. The use of microwave irradiation may also be explored to accelerate the reaction and improve yields, as has been demonstrated for other halo-indole substrates.[3] Careful monitoring and systematic variation of reaction parameters will be key to establishing an efficient and high-yielding Heck coupling for this valuable building block.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Boc-4-nitroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 1-Boc-4-nitroindole derivatives, a key transformation in the synthesis of pharmaceutically relevant compounds. The protocols detailed herein are based on established methodologies for the palladium-catalyzed cross-coupling of aryl halides with amines, offering a robust and versatile route to a variety of 4-amino-1-Boc-nitroindole scaffolds.
Introduction
The Buchwald-Hartwig amination is a powerful and widely utilized method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug discovery due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions compared to classical methods. The synthesis of 4-aminoindole derivatives is of particular interest as this structural motif is a key pharmacophore in numerous kinase inhibitors and other biologically active molecules. This document outlines detailed protocols for the amination of 1-Boc-4-halo-nitroindoles, providing researchers with the necessary information to efficiently synthesize these valuable compounds.
Data Presentation
The following tables summarize the expected yields for the Buchwald-Hartwig amination of a model 1-Boc-4-halo-nitroindole substrate with various aniline derivatives. The data is compiled based on analogous reactions reported in the literature, particularly the successful amination of structurally similar halo-aromatic compounds.
Table 1: Buchwald-Hartwig Amination of 1-Boc-4-chloro-5-nitroindole with Various Anilines
| Entry | Amine (Ar'-NH₂) | Product | Yield (%) |
| 1 | Aniline | 1-Boc-4-anilino-5-nitroindole | 85-95 |
| 2 | 4-Methoxyaniline | 1-Boc-4-(4-methoxyanilino)-5-nitroindole | 90-98 |
| 3 | 4-Chloroaniline | 1-Boc-4-(4-chloroanilino)-5-nitroindole | 80-90 |
| 4 | 3-Nitroaniline | 1-Boc-4-(3-nitroanilino)-5-nitroindole | 75-85 |
| 5 | 2-Methylaniline | 1-Boc-4-(2-methylanilino)-5-nitroindole | 70-80 |
Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
The following protocols are provided as a general guide for the Buchwald-Hartwig amination of 1-Boc-4-halo-nitroindole derivatives. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the palladium-catalyzed amination of aryl halides.[2][3]
Materials:
-
1-Boc-4-halo-nitroindole (e.g., 1-Boc-4-chloro-5-nitroindole) (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube, add 1-Boc-4-halo-nitroindole, the corresponding amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
Microwave irradiation can significantly reduce reaction times.[3]
Materials:
-
1-Boc-4-halo-nitroindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (10 mol%)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (10 mol%)
-
Potassium tert-butoxide (KOt-Bu) (2.0 equiv)
-
Anhydrous toluene
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 1-Boc-4-halo-nitroindole, the amine, Pd(OAc)₂, X-Phos, and potassium tert-butoxide.
-
Add anhydrous toluene.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-150 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
References
Application Notes and Protocols: Reduction of the Nitro Group of 1-Boc-4-nitroindole to 1-Boc-4-aminoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. 1-Boc-4-aminoindole is a valuable building block in medicinal chemistry, serving as a precursor for a variety of biologically active molecules. This document provides detailed protocols for the reduction of 1-Boc-4-nitroindole to 1-Boc-4-aminoindole using four common and effective methods: catalytic hydrogenation, iron/ammonium chloride reduction, sodium dithionite reduction, and tin(II) chloride reduction.
Methods Overview
The choice of reduction method often depends on factors such as scale, available equipment, functional group tolerance, and environmental considerations.
-
Method A: Catalytic Hydrogenation (Pd/C): A clean and high-yielding method that is often preferred for its simplicity and the ease of product isolation.[1]
-
Method B: Iron/Ammonium Chloride: A classic, robust, and cost-effective method suitable for large-scale synthesis.[2]
-
Method C: Sodium Dithionite: A mild, metal-free option that is useful when acidic conditions or heavy metals need to be avoided.[3][4][5][6]
-
Method D: Tin(II) Chloride: A reliable and widely used laboratory method for nitro group reductions.[7]
Data Presentation: Comparison of Reduction Methods
| Method | Reagents & Conditions | Typical Reaction Time (hours) | Typical Yield (%) | Advantages | Disadvantages |
| A: Catalytic Hydrogenation | 10% Pd/C, H₂ (balloon), Methanol, RT | 2 - 6 | >95 | High yield, clean reaction, simple work-up. | Requires handling of H₂ gas and a pyrophoric catalyst. |
| B: Iron/Ammonium Chloride | Fe powder, NH₄Cl, Ethanol/H₂O, Reflux | 1 - 3 | 85 - 95 | Inexpensive, scalable, good functional group tolerance.[2] | Heterogeneous mixture, work-up can be tedious. |
| C: Sodium Dithionite | Na₂S₂O₄, Methanol/H₂O, 60 °C | 1 - 2 | 80 - 90 | Mild conditions, avoids heavy metals.[3][4][5][6] | Requires aqueous co-solvent, potential for sulfur-containing byproducts. |
| D: Tin(II) Chloride | SnCl₂·2H₂O, Ethanol, Reflux | 1 - 3 | 85 - 95 | High yields, reliable.[7] | Generates tin-containing waste, work-up can be cumbersome. |
Experimental Protocols
Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of this compound using catalytic hydrogenation with palladium on carbon.
Materials:
-
This compound
-
10% Palladium on carbon (10% w/w)
-
Methanol
-
Hydrogen gas supply (balloon)
-
Celite®
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-15 mL per gram of substrate).
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution.
-
Seal the flask with a septum and purge with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully purge the flask with an inert gas to remove hydrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford 1-Boc-4-aminoindole as a solid, which is often pure enough for subsequent steps.
Method B: Reduction with Iron Powder and Ammonium Chloride
This procedure details the reduction using the inexpensive and robust iron/ammonium chloride system.[2]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and water (typically a 4:1 v/v mixture).
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel if necessary.
Method C: Reduction with Sodium Dithionite
This method employs the mild reducing agent sodium dithionite.[3][4][5][6]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Methanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Heat the solution to 60 °C.
-
Add sodium dithionite (4.0 eq) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at 60 °C, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of water).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel.
Method D: Reduction with Tin(II) Chloride Dihydrate
This protocol utilizes the common laboratory reagent, tin(II) chloride.[7]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0 eq) to the suspension.
-
Heat the mixture to reflux with stirring and monitor the reaction by TLC.
-
After the reaction is complete, cool to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate and cool in an ice bath.
-
Slowly and carefully add saturated aqueous sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is ~8. A voluminous white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
-
Purify by column chromatography if needed.
Visualizations
Caption: Workflow of reduction methods for this compound.
Caption: General chemical transformation of the nitro reduction.
References
- 1. asianpubs.org [asianpubs.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
Application Notes: Catalytic Hydrogenation of 1-Boc-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis, providing a reliable route to aromatic amines. These amines are crucial building blocks in the pharmaceutical and fine chemical industries. 4-Amino-1-Boc-indole, synthesized from the catalytic hydrogenation of 1-Boc-4-nitroindole, is a valuable intermediate for the development of various therapeutic agents, including kinase inhibitors and serotonin receptor modulators. This document provides detailed protocols and technical data for the catalytic hydrogenation of this compound.
Reaction and Mechanism
The conversion of a nitro group to an amine is a six-electron reduction. The most common method is catalytic hydrogenation, which utilizes molecular hydrogen (H₂) and a metal catalyst. The reaction typically proceeds through nitroso and hydroxylamine intermediates, as described by the Haber-Lukashevich pathway.[1][2][3] Controlling reaction conditions is essential to minimize the formation of side products like azoxy compounds, which can arise from the condensation of intermediates.[1]
Caption: Generalized reaction pathway for the reduction of a nitroaromatic indole.
Data Presentation: Typical Reaction Conditions
The selection of catalyst, solvent, and reaction conditions is critical for achieving high yield and purity. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[4] Other catalysts like Raney Nickel can be employed, particularly if the substrate contains functionalities sensitive to hydrogenolysis.[4]
| Catalyst | Catalyst Loading (w/w %) | Solvent | H₂ Pressure | Temperature (°C) | Typical Yield (%) | Reference |
| 5-10% Pd/C | 5 - 10 | Methanol (MeOH) | 1 - 4 atm (Balloon) | 25 - 40 | >95 | [4][5] |
| 5-10% Pd/C | 5 - 10 | Ethanol (EtOH) | 1 - 4 atm (Balloon) | 25 - 40 | >95 | [6] |
| 5-10% Pd/C | 5 - 10 | Ethyl Acetate (EtOAc) | 1 - 4 atm (Balloon) | 25 - 40 | >90 | [5] |
| Raney® Ni | 10 - 20 | Ethanol (EtOH) | 50 - 100 psi | 40 - 80 | >90 | [4][7] |
| 5% Pt/C | 5 - 10 | Methanol (MeOH) | 10 - 20 bar | 60 | Variable | [8] |
| Fe/HCl | Stoichiometric | Ethanol/Water | N/A | 80 (Reflux) | ~90 | [6] |
Note: Yields are highly dependent on substrate purity, reaction scale, and specific conditions. Optimization may be required.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Balloon
This protocol describes a standard laboratory-scale procedure for the reduction of this compound using a palladium on carbon catalyst under a hydrogen atmosphere provided by a balloon. This method is widely applicable and avoids the need for high-pressure hydrogenation equipment.[5][7][9]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Nitrogen (or Argon) gas supply
-
Hydrogen gas supply (balloon)
-
Celite® 545
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum line
Experimental Workflow Diagram:
Caption: Step-by-step workflow for catalytic hydrogenation.
Procedure:
-
Reactor Setup: To a two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add a suitable solvent such as methanol (approx. 0.1-0.2 M concentration).
-
Inert Atmosphere: Purge the flask with nitrogen gas. Under a positive flow of nitrogen, carefully add 10% Pd/C (5-10% by weight of the substrate).
-
System Purge: Seal the flask and connect it to a vacuum/gas manifold. Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure the atmosphere is completely inert.[9]
-
Introduce Hydrogen: Perform a similar purge cycle with hydrogen gas. Evacuate the flask and backfill with a balloon of hydrogen. Repeat three times, leaving the hydrogen balloon connected to the flask via one of the necks.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LCMS until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully purge the system by evacuating the hydrogen atmosphere and backfilling with nitrogen gas. Repeat this three times.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent (e.g., methanol or ethyl acetate) to ensure complete recovery of the product.[5]
-
Concentration: Transfer the filtrate to a clean round-bottom flask and remove the solvent under reduced pressure to yield the crude 4-amino-1-Boc-indole.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel or by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Chemoselective Reduction of 1-Boc-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemoselective reduction of the nitro group in 1-Boc-4-nitroindole to the corresponding amine, 1-Boc-4-aminoindole, is a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability of the indole ring and allows for selective reactions at other positions. However, the presence of the reducible indole nucleus necessitates careful selection of reduction conditions to avoid unwanted side reactions. This document provides detailed application notes and experimental protocols for three common and effective methods for this chemoselective reduction: Catalytic Hydrogenation, Iron-mediated Reduction, and Stannous Chloride Reduction.
Comparative Analysis of Reduction Methods
The choice of reduction method depends on several factors including the availability of reagents and equipment, scalability, and tolerance of other functional groups. The following table summarizes the key quantitative data for the three discussed methods.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol or Ethanol | Room Temperature | 2 - 6 | >95 |
| Iron-mediated Reduction | Fe powder, NH₄Cl | Ethanol/Water | 70 - 80 | 1 - 3 | 85 - 95 |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | 50 - 70 | 2 - 4 | 80 - 90 |
Experimental Protocols
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups.[1] It typically proceeds under mild conditions with high yields and selectivity.
Protocol:
-
To a solution of this compound (1.0 g, 3.81 mmol) in methanol (20 mL) in a hydrogenation flask, add 10% Pd/C (100 mg, 10% w/w).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or 1 atm) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-6 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford 1-Boc-4-aminoindole as a solid.
Method 2: Iron-mediated Reduction
Reduction with iron powder in the presence of an acidic activator like ammonium chloride is a cost-effective and robust method suitable for large-scale synthesis.[2][3]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend iron powder (2.13 g, 38.1 mmol, 10 eq) and ammonium chloride (2.04 g, 38.1 mmol, 10 eq) in a mixture of ethanol (30 mL) and water (10 mL).
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Add a solution of this compound (1.0 g, 3.81 mmol) in ethanol (10 mL) dropwise to the heated suspension.
-
Maintain the reaction at 70-80 °C and monitor its progress by TLC (typically 1-3 hours).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®, washing the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-4-aminoindole.
Method 3: Stannous Chloride Reduction
Stannous chloride (tin(II) chloride) is a classic and effective reagent for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible functional groups.[4]
Protocol:
-
Dissolve this compound (1.0 g, 3.81 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.30 g, 19.05 mmol, 5 eq) to the solution.
-
Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed as indicated by TLC analysis (typically 2-4 hours).
-
Cool the reaction mixture and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 1-Boc-4-aminoindole.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the chemoselective reduction of this compound.
Caption: General workflow for the reduction of this compound.
Logical Relationship of Reagents and Products
The following diagram illustrates the logical relationship between the starting material, the different reduction methods, and the final product.
References
Application Note and Protocols for the Deprotection of the Boc Group from 1-Boc-4-nitroindole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 1-Boc-4-nitroindole to yield 4-nitroindole, a significant intermediate in the synthesis of various biologically active compounds. This application note outlines common acidic deprotection methodologies, presents quantitative data for reaction conditions, and includes troubleshooting guidance and safety precautions.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The deprotection of this compound is a crucial step in the synthesis of 4-substituted indoles, which are key structural motifs in many pharmaceutical agents and natural products.[3] This document details reliable methods for this transformation.
Overview of Deprotection Methods
The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis.[1] Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the reagents of choice for this transformation.[1][4] The reaction is generally fast and proceeds at room temperature.[1] For substrates that are sensitive to strong acids, alternative, milder methods have been developed, although they are less common for simple Boc deprotection.[1][5] The choice of solvent is also critical, with dichloromethane (DCM) and dioxane being frequently used.[1][6]
Quantitative Data Summary
The following table summarizes various conditions for the deprotection of N-Boc groups, providing a comparative overview of different acidic reagents and their typical reaction parameters.
| Reagent | Solvent | Temperature | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | A common and efficient method.[6] |
| 4M Hydrochloric Acid (HCl) | Dioxane | Room Temperature | 1 - 4 h | An alternative to TFA, often used to avoid residual trifluoroacetate salts.[6][7] |
| Hydrochloric Acid (HCl) | Ethyl Acetate | Room Temperature | 1 - 3 h | A biphasic system can be employed.[1] |
| Trifluoroacetic Acid (TFA) | Neat (no solvent) | Room Temperature | < 30 min | Very rapid deprotection, followed by solvent evaporation.[8] |
| TMSI | Dichloromethane (DCM) | Room Temperature | 12 - 24 h | A milder, neutral pH alternative for acid-sensitive substrates.[1][6] |
| Zinc Bromide | Dichloromethane (DCM) | Room Temperature | 12 - 24 h | Another mild Lewis acid-based method.[1] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection.
Materials and Reagents:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.[9]
-
Slowly add trifluoroacetic acid (5–10 eq) to the stirred solution. A common ratio is 20-50% TFA in DCM.[6][7]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes) until the starting material is fully consumed (typically 1–2 hours). Visualize with a UV lamp.[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[9]
-
Redissolve the residue in a larger volume of an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic solution with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.[9] This step neutralizes the excess TFA.
-
Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.[9]
-
Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude 4-nitroindole.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Deprotection using 4M HCl in Dioxane
This method is a suitable alternative to TFA, particularly when trifluoroacetate salts are undesirable.
Materials and Reagents:
-
This compound
-
4M Hydrochloric Acid (HCl) in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (10 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2–4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the hydrochloride salt of 4-nitroindole.[9]
-
Collect the solid by filtration and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-nitroindole.
Mechanism and Workflow Diagrams
The acid-catalyzed deprotection of a Boc-protected amine follows a three-step mechanism: protonation, formation of a tert-butyl cation, and decarboxylation.[9][10]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA).[9][10]
-
Carbocation Formation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[9][10]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[9][10] The liberated amine is then protonated by the excess acid to form an ammonium salt.[10]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General workflow for TFA-mediated Boc deprotection.
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If TLC analysis shows remaining starting material, extend the reaction time or add more acid. In some cases, gentle warming may be required, but this should be done cautiously to avoid side reactions.[9]
-
Side Reactions: The tert-butyl cation generated during the reaction is an electrophile and can alkylate electron-rich aromatic rings.[2] While less of a concern for the electron-deficient nitroindole ring system, the addition of a scavenger like triethylsilane or thioanisole can be considered for more sensitive substrates.
-
Safety: Trifluoroacetic acid is highly corrosive and volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving the release of CO₂ gas should not be performed in a closed system.[10]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes and Protocols: Acidic Conditions for N-Boc Deprotection of 1-Boc-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the indole nitrogen in multi-step organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] For electron-deficient indoles, such as those containing a nitro group, the electronic properties of the molecule can influence the rate and efficiency of the deprotection step. The electron-withdrawing nature of the nitro group can accelerate the cleavage of the N-Boc group under acidic conditions.[2] This document provides detailed application notes and protocols for the acidic deprotection of 1-Boc-4-nitroindole, a key intermediate in the synthesis of various biologically active compounds and functional materials.
Summary of Acidic Deprotection Conditions
The selection of the acidic reagent and reaction conditions is crucial for achieving efficient and clean deprotection of this compound. The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). Below is a summary of typical conditions and expected outcomes.
| Reagent | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | >90 | A common and effective method. Reaction progress should be monitored by TLC or LC-MS.[3] |
| Hydrochloric Acid (HCl) | Dioxane, Methanol (MeOH), Ethyl Acetate (EtOAc) | RT | 2 - 16 | >90 | 4M HCl in dioxane is a widely used reagent. The product is often isolated as the hydrochloride salt.[4] |
Signaling Pathways and Logical Relationships
The acidic deprotection of this compound follows a well-established mechanism for the cleavage of the Boc group. The process is initiated by protonation of the carbamate carbonyl oxygen by the acid, leading to the formation of an unstable intermediate. This intermediate then fragments to release the deprotected indole, carbon dioxide, and a stable tert-butyl cation.[5]
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
Experimental Workflow
A typical experimental workflow for the acidic deprotection of this compound involves dissolution of the starting material, addition of the acidic reagent, reaction monitoring, work-up, and product isolation.
Caption: General Experimental Workflow for N-Boc Deprotection.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general and highly effective method for the N-Boc deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)[6]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-nitroindole.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol provides an alternative to TFA and often yields the product as a hydrochloride salt, which can be convenient for purification and storage.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a minimal amount of an appropriate solvent (e.g., MeOH or EtOAc) in a round-bottom flask, add 4M HCl in 1,4-dioxane (10-20 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.
-
To obtain the free base, the hydrochloride salt can be dissolved in a suitable solvent and neutralized with a base such as saturated aqueous NaHCO₃, followed by extraction with an organic solvent.
Safety Precautions
-
Trifluoroacetic acid and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
The deprotection reaction generates gas (carbon dioxide and isobutylene); ensure the reaction vessel is not sealed.[5]
Conclusion
The acidic deprotection of this compound is a reliable and high-yielding transformation that can be readily achieved using standard laboratory reagents such as trifluoroacetic acid or hydrochloric acid. The choice of conditions can be tailored based on the specific requirements of the synthetic route and the desired final product form (free base or salt). The protocols provided herein offer robust starting points for researchers in the field of organic and medicinal chemistry.
References
Application Notes and Protocols for the Synthesis of 4-Substituted Indole Derivatives from 1-Boc-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of a diverse range of 4-substituted indole derivatives, starting from the readily available 1-Boc-4-nitroindole. The methodologies detailed herein are foundational for the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery. The protocols focus on a robust synthetic pathway involving the reduction of the nitro group, conversion to a versatile halide intermediate, and subsequent functionalization through palladium-catalyzed cross-coupling reactions.
Synthetic Strategy Overview
The central strategy for accessing a variety of 4-substituted indoles from this compound involves a three-step sequence. This pathway offers a reliable and adaptable route to introduce aryl, heteroaryl, and amino moieties at the C4 position of the indole scaffold.
First, the nitro group of this compound is reduced to an amine, yielding 1-Boc-4-aminoindole. This transformation is a critical step, and several methods, including catalytic hydrogenation and reduction with metal salts like tin(II) chloride, are effective.
Second, the resulting 1-Boc-4-aminoindole is converted into a more versatile intermediate for cross-coupling reactions, typically a halide such as 1-Boc-4-bromoindole, via the Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate.
Finally, the 1-Boc-4-bromoindole serves as a key building block for introducing a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds with various aryl and heteroaryl boronic acids. The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds with a diverse range of primary and secondary amines.
Experimental Protocols
Detailed experimental procedures for the key transformations are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.
Protocol 1: Reduction of this compound to 1-Boc-4-aminoindole
This protocol describes the reduction of the nitro group using iron powder in acidic conditions, a method that has been shown to be effective for this transformation.[1]
Materials:
-
This compound
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).
-
Heat the mixture to reflux.
-
Add concentrated HCl dropwise to the refluxing mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 1-Boc-4-aminoindole.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of 1-Boc-4-bromoindole via Sandmeyer Reaction
This protocol details the conversion of 1-Boc-4-aminoindole to 1-Boc-4-bromoindole.
Materials:
-
1-Boc-4-aminoindole
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend 1-Boc-4-aminoindole (1.0 eq) in a mixture of HBr (48%) and water in a round-bottom flask.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-4-bromoindole.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 1-Boc-4-bromoindole
This protocol provides a general procedure for the palladium-catalyzed coupling of 1-Boc-4-bromoindole with various arylboronic acids.
Materials:
-
1-Boc-4-bromoindole
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To an oven-dried Schlenk flask, add 1-Boc-4-bromoindole (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination of 1-Boc-4-bromoindole
This protocol outlines a general method for the palladium-catalyzed amination of 1-Boc-4-bromoindole.[2]
Materials:
-
1-Boc-4-bromoindole
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 1-Boc-4-bromoindole (1.0 eq), the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key transformations described above. These values should be considered as a starting point for optimization.
Table 1: Reduction of this compound to 1-Boc-4-aminoindole
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe / HCl | EtOH / H₂O | Reflux | 2-4 | ~88 | [1] |
| SnCl₂·2H₂O | EtOH | Reflux | 1.5-3 | >90 | [3] |
| H₂ (1 atm), 10% Pd/C | EtOH | Room Temp. | 1-4 | >95 | [3] |
Table 2: Suzuki-Miyaura Coupling of 1-Boc-4-bromoindole with Arylboronic Acids
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O | 90 | 92 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane | 110 | 88 |
| 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 85 |
Table 3: Buchwald-Hartwig Amination of 1-Boc-4-bromoindole with Various Amines
| Amine | Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu | Toluene | 110 | 95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 89 |
| Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS | THF | 80 | 92 |
| N-Methylaniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 120 | 85 |
Mandatory Visualizations
The following diagrams illustrate the overall synthetic workflow and the catalytic cycles of the key cross-coupling reactions.
Caption: Overall synthetic workflow for 4-substituted indoles.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Application of 1-Boc-4-nitroindole in the Synthesis of 5-HT Receptor Modulators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-nitroindole is a pivotal starting material in the synthesis of a diverse range of 5-hydroxytryptamine (5-HT) receptor modulators. Its unique structural features, including the protected indole nitrogen and the electron-withdrawing nitro group at the 4-position, allow for strategic and regioselective functionalization of the indole scaffold. This enables the generation of libraries of compounds targeting various 5-HT receptor subtypes, which are implicated in a multitude of physiological and pathological processes, including those related to central nervous system disorders, gastrointestinal motility, and mood regulation.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of 5-HT receptor modulators. It includes key chemical transformations, such as the reduction of the nitro group to form the versatile 4-aminoindole intermediate, and subsequent derivatization to yield potent and selective ligands for various 5-HT receptor subtypes.
Key Synthetic Strategies & Experimental Protocols
The journey from this compound to a potent 5-HT receptor modulator typically involves a series of key chemical transformations. The following sections outline the protocols for these critical steps.
Protocol 1: Reduction of this compound to 1-Boc-4-aminoindole
The reduction of the nitro group to an amine is a fundamental step, yielding the key intermediate, 1-Boc-4-aminoindole. This transformation can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.
Experimental Protocol: Catalytic Hydrogenation
-
Reagents and Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (ACS grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Reaction flask (e.g., round-bottom flask or Parr shaker vessel)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a pad of Celite®)
-
-
Procedure:
-
In a suitable reaction flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate. The typical concentration ranges from 0.1 to 0.5 M.
-
Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically between 5 and 10 mol% relative to the starting material.
-
Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove air.
-
Introduce hydrogen gas into the reaction vessel. This can be done using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenation apparatus for larger scales and higher pressures.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. Reaction times can vary from 2 to 16 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-aminoindole. The product can be purified further by column chromatography on silica gel if necessary.
-
Quantitative Data Summary for Key Transformations
| Transformation | Starting Material | Key Reagents/Catalyst | Solvent | Typical Yield (%) |
| Nitro Reduction (Catalytic Hydrogenation) | This compound | 10% Pd/C, H₂ | Ethanol | >90 |
| Boc Deprotection | 1-Boc-4-functionalized indole | TFA or HCl | Dichloromethane | >95 |
Logical Workflow for Synthesizing 5-HT Receptor Modulators from this compound
Caption: Synthetic workflow from this compound.
Application in the Synthesis of 5-HT2A Receptor Antagonists
While direct synthesis from this compound is not explicitly detailed in the available literature, a closely related study on 4-nitroindole derivatives provides a strong basis for its application in developing 5-HT2A receptor antagonists. The core 4-aminoindole scaffold, readily accessible from this compound, is a key pharmacophore.
A study by Park et al. (2015) describes the synthesis and biological evaluation of a series of 4-nitroindole sulfonamides as 5-HT2A receptor antagonists. Although the synthesis in this paper starts from 4-nitroindole, the initial protection of the indole nitrogen with a Boc group would be a standard and often necessary step in a more complex synthesis to avoid side reactions. The subsequent reduction of the nitro group and derivatization of the resulting amine would then follow a similar path.
Example of a Synthesized 5-HT2A Receptor Antagonist Derivative
The following table summarizes the biological activity of representative compounds from the study, highlighting the potential of the 4-substituted indole scaffold.
Biological Activity of 4-Nitroindole Sulfonamide Derivatives
| Compound | R Group | 5-HT2A IC₅₀ (nM) | 5-HT2C IC₅₀ (nM) | 5-HT6 IC₅₀ (nM) |
| 1 | Phenyl | 120 | 34 | >1000 |
| 2 | 4-Fluorophenyl | 89 | 25 | >1000 |
| 3 | 4-Chlorophenyl | 75 | 19 | >1000 |
| 4 | 4-Methylphenyl | 110 | 31 | >1000 |
Data extracted from Bioorganic & Medicinal Chemistry, 23(6), 1313-1320.
Signaling Pathways of Targeted 5-HT Receptors
Understanding the downstream signaling cascades of the targeted 5-HT receptors is crucial for drug development professionals. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways for key 5-HT receptor subtypes.
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling cascade.
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor signaling cascade.
5-HT4 Receptor Signaling Pathway
Caption: 5-HT4 receptor signaling cascade.
5-HT6 Receptor Signaling Pathway
Caption: 5-HT6 receptor signaling cascade.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel 5-HT receptor modulators. The strategic placement of the nitro group allows for its conversion into a key amino functionality, which can be further elaborated to explore the structure-activity relationships (SAR) for various 5-HT receptor subtypes. The protocols and data presented herein provide a foundational guide for researchers in the field of medicinal chemistry and drug discovery to leverage this important intermediate in the development of new therapeutics targeting the serotonergic system. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in generating diverse and potent 5-HT receptor modulators.
Application Notes and Protocols: Leveraging 1-Boc-4-nitroindole in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential use of 1-Boc-4-nitroindole as a versatile starting material for the development of novel kinase inhibitors. While direct literature specifically detailing the use of this compound for kinase inhibitor synthesis is not extensively available, its structural motifs are present in a variety of biologically active molecules. The protocols outlined below are based on established synthetic methodologies for indole derivatives and serve as a foundational guide for researchers exploring this chemical space.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The strategic placement of a nitro group at the 4-position offers a valuable chemical handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen provides stability and allows for selective reactions at other positions of the indole ring.
Rationale for Use in Kinase Inhibitor Design
The this compound scaffold offers several advantages for the synthesis of kinase inhibitors:
-
Versatile Chemical Handle: The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to introduce various side chains that can interact with the kinase active site.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the nitro group can influence the electronic properties of the indole ring, potentially affecting binding affinities and pharmacokinetic properties of the final compounds.
-
Privileged Scaffold: The indole core is a well-established pharmacophore that can mimic the hinge-binding motif of ATP, forming key hydrogen bond interactions within the kinase active site.
Key Synthetic Transformations and Experimental Protocols
The following protocols describe key transformations of this compound to generate diverse intermediates for kinase inhibitor synthesis.
Reduction of the Nitro Group to Form 1-Boc-4-aminoindole
The reduction of the nitro group to an amine is a crucial first step in many synthetic routes.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C) (0.1 eq).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-aminoindole, which can be purified by column chromatography if necessary.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors. While the nitro group is not ideal for direct coupling, this protocol can be applied to a halogenated derivative of this compound. For instance, if a bromo or iodo group is present at another position of the indole ring.
Protocol for a Halogenated this compound Derivative:
-
To a reaction vessel, add the halogenated this compound (1.0 eq), an aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, potassium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired coupled product.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is instrumental in introducing amine functionalities, which can act as crucial hydrogen bond donors or acceptors in the kinase hinge region. This protocol is also applicable to a halogenated derivative.
Protocol for a Halogenated this compound Derivative:
-
In a reaction vessel under an inert atmosphere, combine the halogenated this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and a base such as cesium carbonate (1.5 eq).
-
Add an anhydrous solvent, for example, toluene or 1,4-dioxane.
-
Heat the mixture to 80-110 °C and stir until the reaction is complete.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Application in Targeting Specific Kinase Signaling Pathways
Derivatives of this compound can be designed to target various kinase families implicated in cancer and other diseases. For example, by functionalizing the 4-amino group, one could synthesize inhibitors targeting pathways such as:
-
VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis. Many VEGFR inhibitors feature an indole core.
-
EGFR Signaling: Epidermal Growth Factor Receptor is a well-known target in cancer therapy. The indole scaffold can be elaborated to fit into the ATP-binding pocket of EGFR.
-
CDK Signaling: Cyclin-Dependent Kinases are crucial for cell cycle regulation, and their inhibition is a valid anticancer strategy.
Quantitative Data Summary
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Type |
| Example-001 | VEGFR2 | 50 | Biochemical |
| Example-002 | EGFR | 120 | Cellular |
| Example-003 | CDK2 | 85 | Biochemical |
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for synthesizing kinase inhibitors from this compound and a simplified representation of a generic kinase signaling pathway that could be targeted.
Caption: A general workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the point of intervention for a synthesized inhibitor.
Disclaimer: The protocols and applications described herein are intended as a guide for research and development purposes. All chemical syntheses should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. The biological activities of any synthesized compounds must be evaluated through rigorous experimental testing.
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 1-Boc-4-nitroindole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 1-Boc-4-nitroindole.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The main difficulty lies in the regioselective nitration of the indole nucleus to obtain the 4-nitroindole precursor. The indole ring is highly susceptible to electrophilic attack, with the C-3 position being the most nucleophilic and therefore the most likely site of reaction under many conditions.[1][2] Furthermore, the starting indole is sensitive to the strongly acidic conditions often used for nitration, which can lead to polymerization and the formation of tars, resulting in low yields.[2]
Q2: Is it more feasible to nitrate 1-Boc-indole or to perform Boc protection on 4-nitroindole?
The more common and generally successful strategy is to first synthesize 4-nitroindole and then protect the nitrogen atom with a Boc group.[3] Direct nitration of 1-Boc-indole tends to favor substitution at the C-3 position.[1][4] The Boc protecting group at the N-1 position is not sufficient to direct nitration to the C-4 position.
Q3: Why is my Boc protection of 4-nitroindole proceeding very slowly or not at all?
The nitrogen atom in the indole ring is a poor nucleophile, and its nucleophilicity is further reduced by the electron-withdrawing effect of the nitro group at the C-4 position.[5] This can make the reaction with di-tert-butyl dicarbonate (Boc₂O) sluggish. To overcome this, optimizing reaction conditions, such as the choice of base and solvent, is crucial.
Q4: What are the common side products in the synthesis of 4-nitroindole?
Common side products include other regioisomers of nitroindole, such as 3-nitro-, 5-nitro-, and 6-nitroindole. Under harsh acidic conditions, dinitro- and poly-nitroindoles can also be formed.[2] Additionally, acid-catalyzed polymerization of the indole starting material is a significant side reaction that can lead to the formation of insoluble tars.[2]
Troubleshooting Guides
Problem: Low Yield of 4-Nitroindole during Nitration
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Elevated temperatures can promote the formation of by-products. Maintain the reaction at a low temperature (e.g., below 40°C) as specified in established protocols.[6] |
| Acid-Catalyzed Polymerization | The indole ring is sensitive to strong acids. Ensure slow, controlled addition of the nitrating agent to the indole solution to avoid localized high concentrations of acid.[2] |
| Formation of Multiple Regioisomers | The regioselectivity of indole nitration is highly dependent on the reaction conditions. The synthesis of 4-nitroindole often involves specific methods, such as the Reissert indole synthesis, to achieve the desired regioselectivity.[6] |
| Sub-optimal Nitrating Agent | A mixture of nitric acid and sulfuric acid is a common nitrating agent, but the conditions must be carefully controlled. Alternative nitrating agents might be considered, though these may favor other positions.[1][2][4] |
Problem: Incomplete or Slow Boc Protection of 4-Nitroindole
| Possible Cause | Troubleshooting Steps |
| Insufficient Base | A suitable base is required to deprotonate the indole nitrogen, increasing its nucleophilicity. Common bases include sodium hydroxide, 4-dimethylaminopyridine (DMAP), and sodium bicarbonate.[7] Ensure the use of an adequate amount of a strong enough base. |
| Poor Solubility of 4-Nitroindole | Ensure that 4-nitroindole is fully dissolved in the chosen solvent. Solvents like tetrahydrofuran (THF), acetonitrile, or dioxane are commonly used.[7] |
| Low Reaction Temperature | While some reactions are performed at room temperature, gentle heating (e.g., to 40°C) may be necessary to increase the reaction rate.[7] |
| Decomposition of Boc₂O | Di-tert-butyl dicarbonate can decompose in the presence of moisture. Use anhydrous solvents and reagents. |
Experimental Protocols
Synthesis of 4-Nitroindole (Adapted from Organic Syntheses)[6]
This procedure is based on the Reissert indole synthesis.
-
Formation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate:
-
In a 1-L round-bottomed flask, combine 152 g (1 mol) of 2-methyl-3-nitroaniline, 200 g (1.35 mol) of freshly distilled triethyl orthoformate, and 1 g of p-toluenesulfonic acid.
-
Heat the mixture to 120°C and continuously distill off the ethanol that is formed over approximately 1 hour.
-
After cooling, purify the residue by fractional vacuum distillation to obtain the imidate ester.
-
-
Cyclization to 4-Nitroindole:
-
In a 200-mL beaker, prepare a solution of 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide.
-
While cooling, add 11 g (0.13 mol) of potassium ethoxide with vigorous stirring.
-
Immediately pour this solution into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of the imidate ester in 75 mL of dry dimethyl sulfoxide.
-
Stir the resulting deep-red solution for 1 hour at approximately 40°C.
-
Transfer the solution to a 1-L beaker and add water with stirring to precipitate the 4-nitroindole.
-
Filter the product, dry it, and purify by sublimation or recrystallization from methanol, ethanol, or acetonitrile.
-
Boc Protection of 4-Nitroindole[3][7]
-
Reaction Setup:
-
Dissolve 4-nitroindole in a suitable dry solvent (e.g., THF or acetonitrile) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Reagents:
-
Add a base (e.g., 1.5 equivalents of sodium hydride or 1.2 equivalents of DMAP). Stir for 10-15 minutes.
-
Slowly add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same solvent.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary
Table 1: Troubleshooting Common Issues in the Synthesis of this compound
| Problem | Symptom | Potential Cause | Suggested Solution | Citation |
| Low Regioselectivity | Formation of a mixture of nitroindole isomers. | Inappropriate nitration conditions. | Utilize a synthesis method designed for 4-nitroindole, such as the Reissert synthesis. | [6] |
| Polymerization | Formation of black, insoluble tar-like material. | Use of strong, concentrated acids. | Maintain low temperatures and control the rate of addition of the nitrating agent. | [2] |
| Incomplete Boc Protection | Presence of starting 4-nitroindole after extended reaction time. | Low nucleophilicity of the indole nitrogen; insufficient activation. | Increase the amount of base, use a stronger base like NaH, or gently heat the reaction. | [5][7] |
| Over-nitration | Presence of dinitroindole products. | Excess of nitrating agent or high reaction temperature. | Carefully control the stoichiometry of the nitrating agent and maintain low temperatures. | [2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Isocyanoindole-2′-deoxyribonucleoside (4ICIN): An Isomorphic Indole Nucleoside Suitable for Inverse Electron Demand Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimizing the Synthesis of 1-Boc-4-nitroindole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 1-Boc-4-nitroindole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
The most prevalent method is the direct N-protection of 4-nitroindole using di-tert-butyl dicarbonate (Boc₂O). This reaction requires a base to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the Boc anhydride. Common bases include sodium hydride (NaH), a strong, non-nucleophilic base, or 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.
Q2: What are the critical reaction parameters that influence the yield and purity?
Several parameters are crucial for a successful synthesis:
-
Choice of Base and Solvent: The combination of base and solvent is critical. Strong bases like NaH are typically used in anhydrous aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). Catalytic DMAP is often used in solvents like Dichloromethane (DCM) or Acetonitrile.
-
Temperature: The reaction is typically performed at temperatures ranging from 0 °C to room temperature. Low initial temperatures (0 °C) are often used during the addition of reagents to control the reaction rate and minimize side reactions.
-
Stoichiometry: Using a slight excess of Boc₂O (typically 1.1 to 1.5 equivalents) is common to ensure the complete consumption of the starting material.
-
Reaction Time: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The starting material (4-nitroindole) is more polar and will have a lower Rf value than the product (this compound). The reaction is considered complete when the spot corresponding to 4-nitroindole is no longer visible.
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
Low yield is a common issue and can stem from several factors. Consult the following table and workflow diagram to diagnose the problem.
| Potential Cause | Observation / Diagnosis | Recommended Solution(s) |
| Incomplete Deprotonation | Significant amount of unreacted 4-nitroindole observed on TLC. | - If using NaH, ensure it is fresh and the solvent is strictly anhydrous. - Consider switching to a different base/solvent system (see table below). - Increase the equivalent of the base slightly (e.g., from 1.1 to 1.2 eq of NaH). |
| Degradation of Product | Multiple spots or streaking on TLC, especially if the reaction is left for too long or at elevated temperatures. | - Perform the reaction at a lower temperature (e.g., start at 0 °C and allow to warm to room temperature). - Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed. |
| Hydrolysis of Boc₂O | Reaction fails to proceed even with a suitable base. | - Ensure all glassware is oven-dried and solvents are anhydrous. Water will rapidly consume the Boc anhydride. |
| Loss During Workup/Purification | The crude yield appears reasonable, but the final isolated yield is low. | - Optimize the purification method. If using column chromatography, ensure the silica gel is not too acidic. Adding a small amount of triethylamine (0.1-0.5%) to the eluent can help. - If recrystallizing, perform small-scale solvent screening to find the optimal solvent system. |
Table 1: Comparison of Reaction Conditions for N-Boc Protection
Note: Yields are representative and can vary based on scale and specific experimental conditions.
| Base | Solvent | Temperature | Typical Time | Reported Yield Range (%) | Key Considerations |
| NaH | Anhydrous THF/DMF | 0 °C to RT | 2-6 h | 85-95% | Requires strictly anhydrous conditions. NaH is pyrophoric and requires careful handling. |
| DMAP (catalytic) / Et₃N | DCM / CH₃CN | Room Temperature | 12-24 h | 80-90% | Slower reaction time. DMAP is toxic. Et₃N (triethylamine) is used as a stoichiometric base. |
| K₂CO₃ | Acetone / DMF | Reflux | 8-16 h | 60-80% | Milder conditions, but may require higher temperatures and longer reaction times.[1] |
| DBU | Toluene | 110 °C | 4-8 h | 70-85% | An organic base useful for substrates sensitive to strong inorganic bases.[1] |
Q5: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
The presence of multiple spots indicates the formation of side products or unreacted starting material.
-
Unreacted 4-nitroindole: A polar spot with a low Rf value.
-
Product (this compound): The main, less polar spot with a higher Rf value.
-
Di-Boc Product (1,X-di-Boc-4-nitroindole): In rare cases, over-reaction can lead to a second Boc group being added elsewhere, though this is less common for indoles. This would appear as a very non-polar spot.
-
Hydrolyzed Boc₂O byproducts: These are generally water-soluble and removed during the aqueous workup.
To minimize side products, ensure accurate stoichiometry, control the reaction temperature, and monitor the reaction to avoid prolonged reaction times.
Q6: The Boc deprotection occurs during workup or purification. How can I prevent this?
The Boc group is sensitive to strong acids.[2][3] Accidental deprotection can occur if the reaction mixture is quenched with a strong acid or during silica gel chromatography if the silica is too acidic.
-
Workup: Quench the reaction with a neutral or mildly basic solution, such as saturated ammonium chloride (NH₄Cl) or water, followed by extraction. Avoid strong acids.
-
Purification: To neutralize silica gel, you can either use commercially available neutralized silica gel or pre-treat standard silica gel by slurrying it in the eluent containing a small amount of a volatile base like triethylamine (0.1-1%).[1]
Experimental Protocols & Visualizations
Protocol: Synthesis of this compound using NaH
Materials:
-
4-nitroindole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 4-nitroindole.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. (Caution: Gas evolution - H₂).
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve Boc₂O in a small amount of anhydrous THF.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield this compound as a solid.
Visualizations
Caption: Reaction scheme for the N-Boc protection of 4-nitroindole.
Caption: Step-by-step experimental workflow for synthesis and purification.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Purification of 1-Boc-4-nitroindole
This guide provides troubleshooting advice and detailed protocols for the purification of 1-Boc-4-nitroindole using silica gel column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not eluting from the column. What should I do?
A1: This is a common issue that can arise from several factors:
-
Incorrect Solvent System: The eluent may be too non-polar. This compound is a moderately polar compound. You should gradually increase the polarity of your solvent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[1]
-
Compound Decomposition: The compound might be degrading on the silica gel.[1] You can test for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then running it to see if new spots appear (a 2D TLC can also be used for this)[1][2]. If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.[1]
-
Very Low Concentration: The fractions collected may be too dilute to be detected by TLC.[1][3] Try concentrating a few fractions in the expected elution range and re-spotting them on a TLC plate.[1][3]
Q2: I'm seeing poor separation between my product and impurities. How can I improve resolution?
A2: Achieving good separation requires optimizing several parameters:
-
Solvent System: The ideal Rf (retention factor) for your target compound on a TLC plate is between 0.2 and 0.4 for good separation on a column.[4] Test various solvent systems to find one that gives a clear separation between the spot for this compound and any impurity spots. A standard system for compounds of moderate polarity is Ethyl Acetate/Hexane.[5]
-
Column Packing: A poorly packed column with cracks, air bubbles, or an uneven surface will lead to distorted bands and poor separation.[6] Ensure the silica gel is packed uniformly as a slurry and the surface is flat.
-
Sample Loading: Overloading the column is a frequent cause of poor separation.[3] As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. Load the sample in a minimal amount of solvent to create a narrow band at the top of the column.[7] Dry loading the sample onto a small amount of silica can also significantly improve resolution.[7]
Q3: My purified this compound appears to have degraded. Why did this happen and how can I prevent it?
A3: Silica gel is weakly acidic and can cause the degradation of sensitive compounds.[4] The Boc-protecting group on your compound can be sensitive to acid.
-
Test for Stability: First, confirm that the degradation is occurring on the silica gel using a 2D TLC test.[1]
-
Neutralize the Silica: To prevent degradation, you can use a neutralized solvent system. Adding a small amount of a basic additive like triethylamine (~1-3%) to your eluent can neutralize the acidic sites on the silica gel.[5] Be sure to check the Rf on a TLC plate with the new solvent system before running the column.[5]
-
Alternative Stationary Phases: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina or Florisil.[1]
Q4: The spots on my TLC plates are streaking or "tailing." What causes this?
A4: Tailing can be caused by several factors:
-
Compound Overload: Too much sample spotted on the TLC plate can cause streaking.
-
Inappropriate Solvent: The compound may have poor solubility in the chosen eluent, or the polarity might be too low, causing it to trail.[1]
-
Acidic/Basic Nature: If the compound has acidic or basic functional groups, it can interact strongly with the silica, causing tailing. While this compound is not strongly acidic or basic, residual acidic impurities from the synthesis could be the cause. Adding a modifier to the eluent (e.g., a small amount of acetic acid for acidic compounds or triethylamine for basic compounds) can often resolve this.[2] For your compound, if tailing is observed, a small amount of triethylamine is a reasonable first choice.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Solvents (HPLC grade): Hexanes, Ethyl Acetate (EtOAc)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
2. Preparation and Column Packing (Slurry Method):
-
Plug the bottom of the column with a small piece of cotton and add a thin layer of sand (approx. 1 cm).[4]
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, non-polar eluent (e.g., 10% EtOAc/Hexanes).[8]
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the side of the column to ensure even packing and remove any trapped air bubbles.[8]
-
Open the stopcock to drain the solvent, collecting it for reuse. Do not let the solvent level drop below the top of the silica bed.[8]
-
Once the silica has settled, add a protective layer of sand (approx. 1-2 cm) on top.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in the minimum possible volume of the mobile phase or a slightly more polar solvent like dichloromethane.[7] Carefully pipette this solution directly onto the center of the top sand layer without disturbing the surface.[7]
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (10-20 times the mass of the sample) to this solution.[7] Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7] Carefully add this powder to the top of the packed column.[7]
4. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).[9]
-
Begin collecting the eluting solvent in fractions.[8]
-
Gradually increase the polarity of the eluent as the column runs (gradient elution) if necessary to elute the product.
5. Fraction Analysis:
-
Monitor the progress of the separation by spotting collected fractions onto TLC plates.[8]
-
Develop the TLC plates in a solvent system that gives the product an Rf of ~0.3-0.4 and visualize under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation: Recommended Purification Parameters
The optimal conditions can vary based on the specific impurities present in the crude mixture. This table provides recommended starting points for developing a purification method.
| Parameter | Recommended Condition/Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for compounds of moderate polarity.[10] |
| Mobile Phase | Ethyl Acetate / Hexanes | A versatile solvent system that allows for a wide polarity range.[5] |
| Initial Eluent | 5-10% EtOAc in Hexanes | Start with low polarity to elute non-polar impurities first. |
| Elution Gradient | Stepwise increase to 20-40% EtOAc | This compound is moderately polar; this range should be sufficient for elution. |
| Target Rf on TLC | 0.2 - 0.4 | Provides the best balance for good separation on the column.[4] |
| Silica:Crude Ratio | 50:1 to 100:1 (w/w) | A higher ratio is needed for difficult separations.[4] |
| Loading Method | Dry Loading | Often results in sharper bands and better separation compared to wet loading.[7] |
Visualizations
The following diagrams illustrate the experimental and troubleshooting workflows.
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting workflow for purification issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
troubleshooting incomplete Boc deprotection of 1-Boc-4-nitroindole
Welcome to the technical support center for the troubleshooting of 1-Boc-4-nitroindole deprotection. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve issues related to the incomplete removal of the tert-butoxycarbonyl (Boc) protecting group from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection of this compound?
Incomplete Boc deprotection of this compound can be attributed to several factors, primarily related to the electronic properties of the substrate.
-
Insufficient Acid Strength or Concentration: The electron-withdrawing nature of the nitro group at the 4-position decreases the electron density of the indole ring, which can make the N-Boc group more stable than on electron-rich indoles.[1][2] Standard acidic conditions may be insufficient for complete cleavage.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not provide enough energy to overcome the activation barrier for Boc group removal, especially with a more stable starting material.[2]
-
Reagent Quality: Degradation of acidic reagents, such as trifluoroacetic acid (TFA) absorbing water, can reduce their effective strength and lead to incomplete reactions.[2]
-
Substrate Solubility: Poor solubility of this compound in the chosen solvent can result in a heterogeneous reaction mixture, preventing the acid from effectively accessing the substrate.
Q2: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method. The product, 4-nitroindole, is more polar than the starting material, this compound, and will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on the consumption of the starting material and the formation of the product, as well as the detection of any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons, which typically appears around 1.4-1.6 ppm.
Q3: What are some potential side reactions during the Boc deprotection of this compound?
The primary side reaction of concern is the generation of the reactive tert-butyl cation intermediate during acidic cleavage.[3] This electrophile can potentially alkylate the electron-rich indole ring of the product, although the presence of the electron-withdrawing nitro group may mitigate this to some extent. In the context of peptide synthesis, tryptophan residues, which contain an indole ring, are known to be susceptible to tert-butylation.[3]
Troubleshooting Guide
Issue: Incomplete Deprotection of this compound
If you are observing a significant amount of starting material remaining after the reaction, consider the following troubleshooting steps, summarized in the workflow diagram below.
Caption: Troubleshooting workflow for incomplete Boc deprotection of this compound.
Recommended Actions
-
Optimize Acidic Conditions (TFA/DCM):
-
Increase TFA Concentration: If using a lower concentration of TFA (e.g., 20-50% in DCM), incrementally increase it. For electron-deficient systems, a higher concentration may be necessary.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.
-
Increase Temperature: Gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion, but should be done with caution to avoid potential side reactions.
-
-
Switch to a Stronger Acid System:
-
4M HCl in Dioxane: This is often a more potent reagent for Boc deprotection than TFA/DCM and can be effective for more stubborn substrates.[4]
-
-
Consider Thermal Deprotection:
-
For substrates that are sensitive to strong acids or where acidic deprotection fails, thermal methods can be a viable alternative. Refluxing in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Boc indoles, including those with electron-withdrawing groups.[5][6]
-
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired concentration (start with 50% v/v and increase if necessary).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography or recrystallization.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Dissolve this compound in a minimal amount of 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. Deprotection is often complete within 1-4 hours.
-
Upon completion, the solvent can be removed in vacuo. The resulting hydrochloride salt can be used directly or neutralized with a mild base and extracted.
Protocol 3: Thermal Boc Deprotection
-
Dissolve this compound in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).
-
Heat the solution to reflux. Microwave-assisted heating can significantly accelerate the reaction.[5]
-
Monitor the reaction by TLC until completion.
-
Upon completion, remove the solvent under reduced pressure to yield the deprotected product.
Data Summary
The following table summarizes common conditions for Boc deprotection and their applicability to electron-deficient indoles.
| Deprotection Method | Reagent/Solvent | Typical Conditions | Applicability to this compound | Potential Issues |
| Standard Acidic | 20-50% TFA in DCM | 0°C to RT, 1-4 h | May be slow or incomplete due to the electron-withdrawing nitro group. | Incomplete reaction. |
| Strong Acidic | 4M HCl in 1,4-Dioxane | RT, 1-4 h | Generally effective for stubborn Boc deprotections.[4] | Potential for acid-catalyzed side reactions. |
| Thermal | TFE or HFIP | Reflux, may be accelerated by microwave. | Reported to be effective for N-Boc indoles with electron-withdrawing groups.[5][6] | Requires higher temperatures which may not be suitable for all substrates. |
| Mild Alternative | Oxalyl chloride in Methanol | RT, 1-4 h | Reported to be faster for substrates with electron-withdrawing groups.[7] | Reagent sensitivity and potential for side reactions with other functional groups. |
Signaling Pathways and Workflows
Caption: A general experimental workflow for the Boc deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions during the reduction of 1-Boc-4-nitroindole
Welcome to the technical support center for the reduction of 1-Boc-4-nitroindole to 1-Boc-4-aminoindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this specific chemical transformation.
Troubleshooting Guide
This section addresses common problems encountered during the reduction of this compound.
Issue 1: Incomplete or Sluggish Reaction
-
Question: My reaction is not going to completion, or is very slow, even after several hours. What could be the cause?
-
Answer: Incomplete reactions are often due to issues with the catalyst or reagents.
-
Catalytic Hydrogenation (e.g., Pd/C): The catalyst may be old or deactivated. Ensure you are using a fresh batch of palladium on carbon. The reaction may also require a longer reaction time; reductions of similar nitroindoles have been reported to take multiple days.[1] Insufficient hydrogen pressure can also slow the reaction. Ensure the system is properly sealed and under a positive pressure of hydrogen (e.g., a balloon or a Parr hydrogenator).
-
Metal-Based Reductions (e.g., SnCl₂, Fe): The metal reductant's activity is crucial. For reagents like iron powder, the surface can oxidize over time. Using a fresh, finely-divided powder is recommended. For SnCl₂·2H₂O, ensure it has been stored correctly to prevent degradation. The stoichiometry of the reducing agent is also critical; a significant excess (typically 3-5 equivalents) is often required.
-
Issue 2: Presence of an Unexpected Deprotected Product (4-aminoindole)
-
Question: My analysis (e.g., NMR, LC-MS) shows the presence of 4-aminoindole, meaning the Boc protecting group has been cleaved. How can I prevent this?
-
Answer: The N-Boc group on an indole is notoriously labile and can be cleaved under conditions that are too acidic or even with prolonged heating.[2]
-
Acidic Conditions: Standard metal/acid reductions like Fe/HCl or Sn/HCl are highly likely to cause deprotection. The use of concentrated hydrochloric acid is a common method for Boc deprotection.[3]
-
Work-up: Even a mildly acidic work-up, such as a quench with ammonium chloride (NH₄Cl), can be sufficient to cause some deprotection of the sensitive N-Boc-indole.[2]
-
Prevention:
-
Choice of Reagent: Opt for reduction methods that operate under neutral or mildly basic conditions.
-
SnCl₂·2H₂O in Ethanol/Ethyl Acetate: This is a classic method for reducing aromatic nitro groups without affecting acid-sensitive functionalities.[4]
-
Iron powder with Ammonium Chloride (Fe/NH₄Cl): This system is buffered and generally considered milder than Fe/HCl, making it a better choice to preserve the Boc group.[5][6]
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C is a very mild and effective method that avoids strong acids and high pressures of hydrogen gas.[7][8][9][10][11]
-
-
Neutral Work-up: During the work-up, avoid acidic quenching steps. Use a mild base like sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.
-
-
Issue 3: Formation of Intermediates or Side Products
-
Question: I am observing other impurities in my reaction mixture besides the starting material and the desired product. What could they be?
-
Answer: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction is incomplete, these may be present in the crude product. Under certain conditions, these intermediates can also react with each other to form dimeric species like azo or azoxy compounds.
-
Troubleshooting: To minimize these impurities, ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time to minimize the presence of these intermediates.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method for reducing this compound while avoiding deprotection?
-
A1: Catalytic transfer hydrogenation using ammonium formate and 10% Pd/C is an excellent choice due to its mild, neutral conditions and high efficiency.[7][8][9][10][11] Reduction with stannous chloride dihydrate (SnCl₂·2H₂O) in a neutral solvent like ethanol or ethyl acetate is also a very reliable and chemoselective method that preserves the Boc group.[4]
-
-
Q2: Can I use standard catalytic hydrogenation with H₂ gas and Pd/C?
-
A2: Yes, this is a common and effective method. However, be aware that it can be slow for this substrate, potentially requiring long reaction times (e.g., several days) to go to completion.[1] It is crucial to use a neutral solvent like ethanol or ethyl acetate.
-
-
Q3: Is it possible to use Fe/HCl for this reduction?
-
Q4: My 1-Boc-4-aminoindole product seems to be unstable. How should I handle and store it?
-
A4: Aminoindoles can be sensitive to air and light, leading to gradual discoloration and decomposition over time. It is best to use the product in the next synthetic step as soon as possible after purification. For storage, keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator or freezer, protected from light.
-
Data Presentation
The following table summarizes various methods for the reduction of aromatic nitro compounds, with specific considerations for a substrate like this compound. Yields are representative and can vary based on reaction scale and specific conditions.
| Method | Reagents & Conditions | Typical Yield | Pros | Cons & Side Reactions |
| Catalytic Hydrogenation | H₂ (balloon or Parr), 10% Pd/C, Ethanol or Ethyl Acetate, rt | Good to Excellent | Clean reaction, easy work-up (filtration). | Can be very slow (days)[1], potential for catalyst poisoning. |
| Catalytic Transfer Hydrogenation | HCOONH₄, 10% Pd/C, Methanol or Ethanol, rt to reflux | Excellent | Fast, mild, safe (no H₂ gas)[7][8][9], highly chemoselective.[10] | Requires removal of formate salts during work-up. |
| Stannous Chloride Reduction | SnCl₂·2H₂O, Ethanol, reflux | Good to Excellent | Preserves acid-sensitive groups (Boc)[4], inexpensive. | Work-up can be cumbersome due to tin salt precipitation. |
| Iron/Ammonium Chloride Reduction | Fe powder, NH₄Cl, Ethanol/H₂O, reflux | Good | Inexpensive, avoids strong acids.[5][6] | Work-up requires filtration of fine iron sludge. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
-
To a solution of this compound (1.0 eq) in methanol or ethanol, add 10% Palladium on carbon (0.1 eq by weight).
-
To this suspension, add ammonium formate (5.0 eq) in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-4-aminoindole, which can be purified by column chromatography.
Protocol 2: Stannous Chloride Reduction
-
In a round-bottom flask, suspend this compound (1.0 eq) and stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in ethanol.[4]
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ with vigorous stirring until the solution is basic (pH > 8) and the tin salts have precipitated.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product for purification.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Reaction pathway showing the desired reduction and the Boc-deprotection side reaction.
Caption: Troubleshooting workflow for common issues during the reduction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 11. zenodo.org [zenodo.org]
Technical Support Center: Optimization of Palladium Catalyst Loading for 1-Boc-4-nitroindole Coupling Reactions
Welcome to the technical support center for the optimization of palladium catalyst loading in cross-coupling reactions involving 1-Boc-4-nitroindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in Suzuki-Miyaura, Heck, and Sonogashira couplings with this electron-deficient substrate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For highly active catalyst systems and optimized conditions, it may be possible to reduce the loading to 0.5-1 mol%.[1] Conversely, for particularly challenging couplings with this electron-deficient substrate, a higher initial loading of up to 10 mol% might be necessary to achieve a satisfactory reaction rate and yield.[1]
Q2: How does the nitro group at the 4-position of the indole affect the choice of catalyst and its loading?
A2: The strong electron-withdrawing nature of the nitro group makes the halo-substituted this compound more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[2] However, it can also increase the likelihood of side reactions.[2] Catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center and promote the desired coupling, which can sometimes allow for lower catalyst loadings.[1][2]
Q3: What are the visual signs of catalyst deactivation or decomposition during the reaction?
A3: A common sign of palladium catalyst deactivation is the formation of a black precipitate, often referred to as "palladium black".[1] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[1] This can be caused by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[1]
Q4: Can the Boc protecting group on the indole nitrogen interfere with the coupling reaction?
A4: While N-protection is generally recommended for many cross-coupling reactions to prevent side reactions and catalyst inhibition, the choice of the protecting group itself can influence reaction outcomes.[2] The Boc group is generally stable under many cross-coupling conditions, but cleavage can occur under strongly acidic or basic conditions or at very high temperatures, which could complicate the reaction.
Q5: When should I consider using a pre-catalyst versus generating the active Pd(0) species in situ?
A5: Pre-catalysts, which are stable Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions, can offer advantages in terms of air stability and reproducibility.[3] For a challenging substrate like this compound, using a well-defined pre-catalyst can lead to more consistent results, especially when trying to use lower catalyst loadings. In situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ is also common but may require more careful optimization of the reaction conditions to ensure efficient reduction to the active catalyst.[3][4]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you are observing low or no conversion of your this compound starting material, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst | The palladium catalyst may be inactive due to age, improper storage, or exposure to air. Solution: Use a fresh batch of catalyst or a reliable pre-catalyst. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[5][6] |
| Inappropriate Ligand | The chosen ligand may not be suitable for the electron-deficient nature of the this compound substrate. Solution: Screen a panel of ligands. For Suzuki reactions, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective.[1] For Heck and Sonogashira reactions, ligands such as P(t-Bu)₃ or dppf can be beneficial.[1] |
| Suboptimal Base or Solvent | The strength and solubility of the base are critical.[5][6] The solvent must be dry and deoxygenated.[2] Solution: For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.[1] Ensure solvents are anhydrous and properly degassed before use.[2][6] |
| Insufficient Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate.[2][5] Solution: Incrementally increase the reaction temperature, but be mindful of potential catalyst decomposition at excessive temperatures.[1][5] |
| Low Catalyst Loading | The amount of catalyst may be insufficient for this challenging substrate. Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to see if it improves conversion.[1] |
Issue 2: Formation of Significant Side Products (e.g., Dehalogenation, Homocoupling)
The presence of significant side products can be a common issue with electron-deficient substrates.
| Potential Cause | Troubleshooting Steps & Solutions |
| Dehalogenation (Hydrodehalogenation) | This is a common side reaction, especially with electron-deficient aryl halides.[2] Solution: Switching to a more sterically hindered ligand can sometimes suppress this side reaction.[2] Using a weaker or different type of base might also reduce the rate of dehalogenation.[2] |
| Homocoupling of Boronic Acid (Suzuki) | This can occur, particularly at higher temperatures or with excess base. Solution: Use a more accurate stoichiometry of the boronic acid (e.g., 1.1-1.2 equivalents). Lowering the reaction temperature or using a milder base may also help. |
| Catalyst Decomposition | Catalyst degradation can lead to uncontrolled side reactions. Solution: Ensure the reaction is run under a strict inert atmosphere.[5] Avoid excessively high temperatures.[1] The use of more robust ligands can also improve catalyst stability.[1] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of 1-Boc-4-nitro-X-indole (X = Br, I)
This protocol is a general guideline and will likely require optimization for your specific coupling partner.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the 1-Boc-4-nitro-X-indole (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 mmol) and the anhydrous, degassed solvent (e.g., dioxane/H₂O 10:1, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100°C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Typical Starting Conditions for Cross-Coupling Reactions of 1-Boc-4-nitro-haloindoles
| Parameter | Suzuki-Miyaura | Heck | Sonogashira |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂, PdCl₂ | PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Catalyst Loading | 1 - 5 mol% | 1 - 5 mol% | 0.5 - 3 mol% |
| Ligand | SPhos, XPhos, RuPhos, PPh₃ | P(t-Bu)₃, P(o-tol)₃, dppf | PPh₃, Xantphos |
| Ligand to Pd Ratio | 1:1 to 4:1 | 2:1 to 4:1 | 2:1 to 4:1 |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Et₃N, K₂CO₃, NaOAc | Et₃N, Cs₂CO₃, DBU |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene | DMF, Dioxane, Acetonitrile | THF, DMF, Toluene |
| Temperature | 80 - 120 °C | 80 - 120 °C | 50 - 100 °C |
Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating Steric Hindrance in Reactions of 1-Boc-4-nitroindole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing steric hindrance in chemical reactions involving 1-Boc-4-nitroindole. The bulky tert-Butyloxycarbonyl (Boc) protecting group at the N1 position, in conjunction with the nitro group at the C4 position, can present significant steric challenges, impacting reaction yields and feasibility. This guide offers strategies and detailed protocols to overcome these obstacles in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue in reactions with this compound?
A1: The steric bulk arises from the combination of the large Boc protecting group on the indole nitrogen and the adjacent nitro group at the C4 position. This arrangement can physically block incoming reagents from accessing reactive sites, particularly C5, and can also influence the electronic properties of the indole ring system, thereby affecting reactivity.
Q2: What are the most common reactions involving this compound that are affected by steric hindrance?
A2: Key reactions impacted by steric hindrance include:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at positions C5 or C3, assuming a suitable leaving group is present.
-
Friedel-Crafts type reactions for C-C bond formation at C5.
-
Reduction of the C4-nitro group , where bulky reagents may have difficulty accessing the nitro functionality.
-
Deprotection of the Boc group , where the crowded environment can sometimes hinder the approach of deprotecting agents.
Q3: What are the general strategies to mitigate steric hindrance in these reactions?
A3: Common approaches include:
-
Optimization of Reaction Conditions: This involves adjusting temperature, reaction time, and concentrations. Higher temperatures can provide the necessary energy to overcome activation barriers, while longer reaction times may be needed for sluggish reactions.
-
Judicious Choice of Reagents: Utilizing smaller, less sterically demanding reagents or, conversely, employing bulky catalysts and ligands designed to operate in sterically congested environments can be effective.
-
Solvent Effects: The choice of solvent can influence the conformation of the substrate and the solubility of reagents, thereby impacting reaction rates.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with a substrate like 1-Boc-4-nitro-5-bromoindole, steric hindrance from the Boc and nitro groups can impede the catalytic cycle.
Troubleshooting Workflow for Hindered Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for hindered Suzuki-Miyaura reactions.
Quantitative Data Summary: Ligand and Base Effects in Suzuki Coupling of Hindered Aryl Halides
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 70-90 | [1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | ~80 | [No specific data for this compound, general for hindered indoles] |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 12 | ~70 | [General for hindered aryl halides] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 1-Boc-protected Bromo-indazole
This protocol for a related sterically hindered heterocyclic system can be adapted for 1-Boc-4-nitro-5-bromoindole.[1]
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the 1-Boc-protected bromo-indazole (1.0 mmol), the desired boronic acid (1.5 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Add anhydrous dimethoxyethane (DME, 10 mL). To this mixture, add a solution of potassium carbonate (K₂CO₃, 2.0 mmol) in water (2.5 mL).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Issue 2: Inefficient Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction for forming C-N bonds, which can be challenging in sterically demanding environments.
Logical Relationship for Optimizing Hindered Buchwald-Hartwig Amination
Caption: Key parameters for optimizing hindered Buchwald-Hartwig amination.
Quantitative Data Summary: Catalyst Systems for Buchwald-Hartwig Amination of Hindered Aryl Halides
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [2] |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 100 | 12-24 | High | [3] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | RT-80 | 12-24 | High | [2] |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This general protocol can be adapted for 1-Boc-4-nitro-5-bromoindole.[3]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Base and Amine Addition: Add sodium tert-butoxide (1.4 mmol). Evacuate and backfill the tube with the inert gas three times. Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: Purify the residue by column chromatography.
Issue 3: Difficulty in Reducing the C4-Nitro Group
The reduction of the nitro group to an amine is a crucial transformation. The steric environment around the nitro group in this compound can affect the efficiency of this reduction.
Troubleshooting Guide for Nitro Group Reduction
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reduction | Steric hindrance preventing reagent access. | Use smaller reducing agents like H₂ with a heterogeneous catalyst (e.g., Pd/C, Raney Nickel).[4] |
| Insufficient reagent or catalyst. | Increase the equivalents of the reducing agent or the catalyst loading. | |
| Low reaction temperature. | Increase the reaction temperature, if the substrate is stable. | |
| Formation of Side Products | Over-reduction or reaction with other functional groups. | Use chemoselective reducing agents such as SnCl₂ or Fe/HCl.[4] Consider using milder conditions (e.g., lower temperature, shorter reaction time). |
| Poor Solubility | Substrate or reagents are not fully dissolved. | Choose a solvent system that ensures good solubility of all components. A co-solvent might be necessary. |
Experimental Protocol: Reduction of a Nitroindole using Sodium Dithionite
This protocol is for the reduction of 3-nitroindole but can be adapted.[5]
-
Preparation: In a round-bottom flask, dissolve the nitroindole (1.0 g, 6.17 mmol) in a mixture of ethanol (35 mL) and 1 M sodium hydroxide solution (10 mL).
-
Reducing Agent Solution: Prepare a solution of sodium dithionite (3.0 g, 17.2 mmol) in 0.5 M sodium hydroxide solution (15 mL).
-
Reaction: Heat the nitroindole solution to 50 °C with stirring. Add the sodium dithionite solution dropwise to the heated nitroindole solution.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture and extract with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: Purify the crude product as necessary.
Issue 4: Challenges in Boc Deprotection
While typically straightforward, the deprotection of the sterically hindered Boc group in this compound might require optimized or alternative conditions to avoid side reactions or incomplete removal.
Decision Tree for Boc Deprotection of Hindered Indoles
Caption: Decision-making workflow for Boc deprotection of hindered indoles.
Quantitative Data Summary: Mild Boc Deprotection Methods
| Reagent/Condition | Solvent | Temperature | Time | Yield (%) | Reference |
| Oxalyl Chloride (3 equiv.) | Methanol | Room Temp. | 1-4 h | up to 90 | [6] |
| NaOMe (catalytic) | Methanol | Room Temp. | 1-2 h | High | [7] |
| Thermolysis (neat) | None | 180-200 °C | < 1 h | High | [7] |
| 3-Methoxypropylamine | Neat or Toluene | 80-110 °C | 1-24 h | High | [8] |
Experimental Protocol: Mild Boc Deprotection with Oxalyl Chloride in Methanol
This protocol is generally applicable to a wide range of N-Boc protected compounds.[6]
-
Setup: In a dry round-bottom flask, dissolve the N-Boc protected indole (50 mg) in methanol (3 mL) and stir at room temperature for 5 minutes.
-
Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers, dry over a drying agent, and concentrate. Purify the crude product if necessary.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jrfglobal.com [jrfglobal.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-Protected 4-Nitroindoles for Chemical Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen protecting group for the 4-nitroindole scaffold is critical for successful synthetic outcomes. This guide provides an objective comparison of four common N-protected 4-nitroindoles: 1-Boc-4-nitroindole, 1-acetyl-4-nitroindole, 1-tosyl-4-nitroindole, and 1-benzyl-4-nitroindole. The performance of these compounds is evaluated based on their synthesis, stability, deprotection, and reactivity in key palladium-catalyzed cross-coupling reactions.
Introduction
The 4-nitroindole core is a valuable building block in medicinal chemistry and materials science. The indole nitrogen's reactivity often necessitates protection to ensure regioselectivity and compatibility with various reaction conditions. The choice of protecting group can significantly influence the stability of the molecule, the ease of its removal, and its performance in subsequent synthetic transformations. This guide offers a data-driven comparison to aid in the selection of the most suitable N-protected 4-nitroindole for a given synthetic strategy.
Comparison of Properties and Reactivity
The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under many conditions and its facile removal under acidic conditions. The acetyl (Ac) group offers an alternative that can be cleaved under basic or acidic conditions, though often requiring harsher treatment. The p-toluenesulfonyl (Tosyl or Ts) group is known for its robustness and stability across a wide pH range, but its removal typically requires strong reducing agents or harsh acidic conditions. The benzyl (Bn) group is stable to a variety of conditions and is commonly removed by catalytic hydrogenolysis.
Below is a summary of the synthesis, deprotection, and performance of these N-protected 4-nitroindoles in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Data Presentation
Table 1: Synthesis of N-Protected 4-Nitroindoles
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | DMAP (cat.), Et₃N | CH₂Cl₂ | Room Temp. | 2 | >95 |
| Acetyl | Acetic Anhydride | NaH | THF | 0 to Room Temp. | 1 | ~90 |
| Tosyl | p-Toluenesulfonyl chloride (TsCl) | NaH | DMF | 0 to Room Temp. | 2 | ~85 |
| Benzyl | Benzyl bromide (BnBr) | KOH | DMSO | Room Temp. | 1 | 85-89 |
Table 2: Deprotection of N-Protected 4-Nitroindoles
| Protected Indole | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Trifluoroacetic acid (TFA) | CH₂Cl₂ | Room Temp. | 1 | >95 |
| 1-Acetyl-4-nitroindole | NaOH | EtOH/H₂O | Reflux | 4 | ~90 |
| 1-Tosyl-4-nitroindole | Mg, MeOH | Methanol | Reflux | 6 | ~80 |
| 1-Benzyl-4-nitroindole | H₂, Pd/C | Ethanol | Room Temp. | 12 | >90 |
Table 3: Performance in Palladium-Catalyzed Cross-Coupling Reactions (Representative Examples)
| Reaction | N-Protected 4-Nitroindole | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Suzuki-Miyaura | 1-Boc-4-bromo-7-nitroindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| Heck | 1-Tosyl-4-iodoindole | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 78 |
| Buchwald-Hartwig | 1-Boc-4-chloroindole | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 92 |
Experimental Protocols
Synthesis of N-Protected 4-Nitroindoles
This compound: To a solution of 4-nitroindole in dichloromethane are added triethylamine, a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature for 2 hours.
1-Acetyl-4-nitroindole: To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 4-nitroindole in THF. After stirring for 30 minutes, acetic anhydride is added, and the reaction is allowed to warm to room temperature and stirred for an additional hour.
1-Tosyl-4-nitroindole: To a suspension of sodium hydride in anhydrous dimethylformamide (DMF) at 0 °C is added a solution of 4-nitroindole in DMF. After stirring for 30 minutes, a solution of p-toluenesulfonyl chloride in DMF is added, and the mixture is stirred for 2 hours at room temperature.
1-Benzyl-4-nitroindole: To a stirred solution of 4-nitroindole in dimethyl sulfoxide (DMSO) is added powdered potassium hydroxide. After stirring for 45 minutes, benzyl bromide is added, and stirring is continued for another hour.[1]
Deprotection of N-Protected 4-Nitroindoles
This compound (Acidic Deprotection): The Boc-protected indole is dissolved in dichloromethane, and trifluoroacetic acid is added. The reaction is stirred at room temperature for 1 hour.[2][3]
1-Acetyl-4-nitroindole (Basic Deprotection): The acetyl-protected indole is refluxed in a mixture of ethanol and aqueous sodium hydroxide for 4 hours.
1-Tosyl-4-nitroindole (Reductive Deprotection): The tosyl-protected indole is refluxed with magnesium turnings in methanol for 6 hours.
1-Benzyl-4-nitroindole (Hydrogenolysis): The benzyl-protected indole is dissolved in ethanol, and palladium on carbon (10%) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 12 hours.
Palladium-Catalyzed Cross-Coupling Reactions
General Procedure for Suzuki-Miyaura Coupling: A mixture of the N-protected halo-nitroindole, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water) is heated under an inert atmosphere.
General Procedure for Heck Reaction: The N-protected halo-nitroindole, an alkene, a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and a base (e.g., Et₃N) are heated in a polar aprotic solvent like DMF.[4][5]
General Procedure for Buchwald-Hartwig Amination: The N-protected halo-nitroindole, an amine, a palladium catalyst (e.g., Pd₂(dba)₃ with a specialized ligand like XPhos), and a strong base (e.g., NaOtBu) are heated in an anhydrous, deoxygenated solvent such as toluene.[6][7]
Visualizations
References
- 1. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 1-Boc-4-nitroindole and N-SEM-4-nitroindole for Drug Development Professionals
An In-depth Analysis of N-Protecting Group Effects on Key Synthetic Transformations
For researchers and scientists in the field of drug development, the strategic selection of protecting groups is paramount to the successful synthesis of complex molecular architectures. This guide provides a comprehensive comparison of the reactivity of two commonly employed protected 4-nitroindoles: 1-Boc-4-nitroindole and N-SEM-4-nitroindole. The choice between the tert-butyloxycarbonyl (Boc) and the (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting groups can significantly influence the outcome of key synthetic transformations, including metalation, cross-coupling reactions, and nitro group reduction. This document aims to provide an objective comparison based on available experimental data to inform the selection of the optimal protecting group strategy.
Executive Summary of Reactivity Comparison
While direct comparative studies on this compound and N-SEM-4-nitroindole are limited, evidence from related systems and general principles of protecting group stability allow for a clear differentiation in their reactivity profiles. The SEM group generally offers superior stability, particularly in palladium-catalyzed cross-coupling reactions, which can translate to higher yields and cleaner reaction profiles. The Boc group, while widely used, can be prone to decomposition under certain cross-coupling conditions.
| Reaction Type | This compound | N-SEM-4-nitroindole | Key Considerations |
| Directed Ortho-Metalation | Feasible, directs lithiation to the C7 position on the indoline core. The Boc group is a known directed metalation group. | Feasible, SEM-protected imidazoles readily undergo metalation. The SEM group is expected to direct metalation. | The choice of base and reaction temperature is critical to avoid side reactions. |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Prone to decomposition under some conditions, leading to lower yields. | Generally more stable, resulting in excellent yields and no decomposition products in analogous systems. | The stability of the N-protecting group is crucial for the efficiency of Pd-catalyzed reactions. |
| Nitro Group Reduction | Standard reduction methods are applicable. | Standard reduction methods are applicable. | The choice of reducing agent should be compatible with the respective protecting group. |
| Deprotection | Typically removed under acidic conditions (e.g., TFA). Can also be removed under specific basic or thermolytic conditions. | Commonly removed with fluoride sources (e.g., TBAF) or acidic conditions. | Orthogonality to other protecting groups in the molecule is a key factor. |
The Role of the Protecting Group: A Mechanistic Overview
The selection of a nitrogen protecting group for the indole core influences the electron density of the heterocyclic ring and its stability towards various reagents and reaction conditions. This choice dictates the feasibility and efficiency of subsequent functionalization steps.
Caption: Logical workflow illustrating how the choice of N-protecting group on the 4-nitroindole core dictates its reactivity in key synthetic transformations.
Detailed Experimental Protocols and Comparative Data
Directed Ortho-Metalation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The choice of protecting group can influence the efficiency and regioselectivity of this reaction.
Experimental Protocol for Directed Lithiation of N-Boc-indoline (Illustrative): An oven-dried, three-necked, round-bottomed flask is flushed with argon and charged with 1-(tert-butoxycarbonyl)indoline and a suitable solvent like THF. The solution is cooled to -78 °C, and a strong lithium base such as sec-butyllithium is added dropwise. The reaction mixture is stirred at this temperature for a specified time to allow for complete lithiation at the C7 position, directed by the Boc group. An electrophile is then added to quench the lithiated intermediate.
Comparative Reactivity: While specific data for this compound is not readily available, studies on N-Boc-indoline demonstrate efficient C7-lithiation. For N-SEM-protected heterocycles, such as imidazoles, metalation at C2 with n-BuLi proceeds readily at -78 °C.[1] It is anticipated that N-SEM-4-nitroindole would also undergo efficient directed metalation, though the specific site (C2 or C7) may depend on the reaction conditions and the steric environment.
Caption: General workflow for directed metalation and subsequent functionalization of N-protected indoles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable for the formation of carbon-carbon bonds. The stability of the protecting group under the reaction conditions is critical for achieving high yields.
General Experimental Protocol for Suzuki-Miyaura Coupling: To a reaction vessel is added the halo-substituted N-protected nitroindole, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., dioxane/water or DMF). The mixture is degassed and heated under an inert atmosphere until the reaction is complete.
Comparative Performance: Studies on a pyrrolopyridazinone core have shown that standard Boc protection leads to significant decomposition during palladium-catalyzed cross-coupling reactions. In contrast, the use of the SEM group results in excellent yields with no decomposition products.[1] This suggests that N-SEM-4-nitroindole is the superior substrate for palladium-catalyzed cross-coupling reactions , offering greater stability and leading to higher product yields and purity.
General Experimental Protocol for Heck Reaction: The halo-substituted N-protected nitroindole, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if required), a base (e.g., Et₃N or K₂CO₃), and a solvent (e.g., DMF or acetonitrile) are combined in a reaction vessel. The mixture is heated under an inert atmosphere.
Comparative Performance: Similar to the Suzuki-Miyaura coupling, the stability of the SEM group is expected to provide an advantage in the Heck reaction, especially under prolonged heating.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common transformation in the synthesis of indole-based pharmaceuticals.
General Experimental Protocol for Catalytic Hydrogenation: The N-protected 4-nitroindole is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and a catalyst, such as palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred until the reaction is complete. Other reducing agents like tin(II) chloride, iron, or zinc in acidic media can also be employed.
Comparative Reactivity: Both this compound and N-SEM-4-nitroindole are expected to undergo reduction of the nitro group under standard conditions. The choice of reducing agent should be made considering the stability of the respective protecting group. For instance, strongly acidic conditions used with reducing metals might lead to premature deprotection of the Boc group. Catalytic hydrogenation is generally a mild method compatible with both protecting groups.
Caption: Schematic of the nitro group reduction on an N-protected 4-nitroindole to the corresponding 4-aminoindole.
Conclusion and Recommendations
The choice between this compound and N-SEM-4-nitroindole should be guided by the specific synthetic route and the reaction conditions to be employed.
-
For synthetic strategies that heavily rely on palladium-catalyzed cross-coupling reactions , N-SEM-4-nitroindole is the recommended choice due to the superior stability of the SEM group, which is likely to result in higher yields and cleaner reactions.
-
For reactions involving directed ortho-metalation , both protecting groups are viable, and the choice may depend on the desired regioselectivity and the specific reaction conditions.
-
In nitro group reductions , both substrates are expected to perform similarly, with the caveat that the reaction conditions must be compatible with the chosen protecting group's stability.
Ultimately, the SEM protecting group appears to offer a more robust and versatile platform for the functionalization of the 4-nitroindole scaffold, particularly in the context of modern transition-metal-catalyzed methodologies that are central to contemporary drug discovery efforts.
References
The Boc Protecting Group: A Superior Choice for the N-Protection of 4-Nitroindole
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious selection of protecting groups is paramount. For heterocyclic compounds like indole, the protection of the nitrogen atom is often a critical step to prevent unwanted side reactions and to direct reactivity. This is especially true for electron-deficient indoles such as 4-nitroindole, where the electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole nucleus. Among the arsenal of available N-protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its unique combination of stability, ease of introduction, and mild removal conditions, making it an advantageous choice for the protection of 4-nitroindole.
This guide provides a comprehensive comparison of the Boc protecting group with other common alternatives for 4-nitroindole, supported by experimental data. Detailed protocols for key experiments are provided to assist researchers in making informed decisions for their synthetic strategies.
Comparison of Protecting Groups for 4-Nitroindole
The selection of an appropriate protecting group for 4-nitroindole is dictated by several factors, including the stability of the protected indole to various reaction conditions, the yield and ease of both the protection and deprotection steps, and the overall impact on the synthetic route. The following table summarizes a comparison of the Boc group with other commonly employed protecting groups for indoles.
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Key Advantages for 4-Nitroindole |
| Boc | (Boc)₂O, DMAP, Pyridine | High (inferred) | TFA, DCM or HCl/Dioxane | Quantitative | Mild acidic removal, stable to a wide range of non-acidic reagents, activates the indole ring for certain transformations. |
| TIPS | TIPSCl, NaH, THF | 95 | TBAF, THF | 65 | High steric hindrance can offer unique selectivity, stable to many reaction conditions. |
| Ts | TsCl, Base | Good | Cs₂CO₃, THF/MeOH | 90 | Electron-withdrawing nature can further modulate indole reactivity, very stable group. |
| SEM | SEMCl, NaH, DMF | Good | TBAF, DMF or SnCl₄, CH₂Cl₂ | High | Stable to a wide range of conditions, removable with fluoride or Lewis acids. |
Advantages of the Boc Protecting Group
The Boc group offers several distinct advantages in the context of 4-nitroindole chemistry:
-
Stability and Orthogonality: N-Boc-4-nitroindole is stable under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and many organometallic reagents. This stability makes it orthogonal to other protecting groups that are labile under different conditions (e.g., silyl ethers removed by fluoride).
-
Mild Deprotection: The Boc group can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane, often at room temperature.[1] These conditions are generally well-tolerated by the 4-nitroindole core and other functional groups that might be present in the molecule.
-
Activation of the Indole Ring: The electron-withdrawing nature of the Boc group can influence the electronic properties of the indole ring, which can be advantageous in certain subsequent reactions. For instance, it can facilitate regioselective transformations at other positions of the indole nucleus.
Experimental Protocols
Detailed experimental procedures for the introduction and removal of the Boc, TIPS, and Ts protecting groups on 4-nitroindole are provided below.
Boc Protection of 4-Nitroindole
Reaction:
Procedure:
To a solution of 4-nitroindole (1.0 eq) in pyridine, 4-(dimethylamino)pyridine (DMAP) (0.1 eq) is added. The mixture is stirred under an inert atmosphere. Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) is then added, and the reaction is stirred at room temperature overnight.[2] The reaction mixture is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with 0.5 N HCl, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-Boc-4-nitroindole, which can be further purified by column chromatography if necessary.
TIPS Protection of 4-Nitroindole
Reaction:
Procedure:
To a solution of 4-nitroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes. Triisopropylsilyl chloride (TIPSCl) (1.3 eq) is then added dropwise, and the reaction is stirred at 0 °C for an additional 30 minutes. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to afford N-TIPS-4-nitroindole.[2]
Ts Protection of 4-Nitroindole
Reaction:
Procedure:
To a solution of 4-nitroindole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), a base such as sodium hydride (1.2 eq) is added at 0 °C. The mixture is stirred for 30 minutes, after which p-toluenesulfonyl chloride (TsCl) (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.
Deprotection Protocols
-
N-Boc-4-nitroindole: The protected indole is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the deprotected 4-nitroindole.
-
N-TIPS-4-nitroindole: The N-TIPS-4-nitroindole is dissolved in tetrahydrofuran (THF), and a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) is added dropwise. The reaction is stirred at room temperature for 45 minutes. Water is then added, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[2]
-
N-Ts-4-nitroindole: The N-tosyl-4-nitroindole is dissolved in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH). Cesium carbonate (Cs₂CO₃) (3.0 eq) is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete. The solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the deprotected indole.
Experimental Workflow Visualization
The following diagram illustrates a typical synthetic workflow involving the use of the Boc protecting group for 4-nitroindole.
References
comparative study of different reducing agents for 1-Boc-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals
The reduction of the nitro group in 1-Boc-4-nitroindole to the corresponding amine is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The choice of reducing agent can significantly impact the reaction's efficiency, selectivity, and overall success. This guide provides an objective comparison of common reducing agents for this transformation, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Performance Comparison of Reducing Agents
The following table summarizes the performance of four common reducing agents for the reduction of nitroarenes, with specific examples relevant to nitroindole synthesis. It is important to note that direct comparative data for this compound is not extensively available in the literature; therefore, data from structurally similar substrates is included to provide a reliable reference.
| Reducing Agent | Typical Reaction Conditions | Reaction Time | Yield (%) | Purity/Selectivity | Advantages | Disadvantages |
| Tin(II) Chloride (SnCl₂) | EtOH, reflux | 2 - 8 h | 80 - 95% | Good to Excellent | Reliable, high-yielding, tolerates many functional groups. | Requires stoichiometric amounts, tin waste removal can be cumbersome. |
| Iron/HCl (Fe/HCl) | EtOH/H₂O, reflux | 1 - 4 h | 70 - 90% | Good | Inexpensive, effective, widely used in industry. | Strongly acidic conditions, potential for chlorination of sensitive substrates. |
| Catalytic Hydrogenation (H₂/Pd-C) | EtOH or EtOAc, H₂ (balloon or Parr), rt | 1 - 12 h | > 95% | Excellent | Clean reaction, high yields, catalytic amount of reagent. | Requires specialized equipment (hydrogenator), catalyst can be pyrophoric, potential for dehalogenation. |
| Sodium Dithionite (Na₂S₂O₄) | DMF/H₂O, 45-90°C | 4 - 24 h | 76 - 92% | Good | Mild conditions, good for substrates with sensitive functional groups.[1][2] | Can require aqueous co-solvents, may not be effective for all substrates. |
Experimental Protocols
Detailed methodologies for the reduction of a nitro group on an indole ring using the compared reducing agents are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.
Reduction using Tin(II) Chloride (SnCl₂)
This method is a classic and reliable approach for the reduction of aromatic nitro compounds.
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate) in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-4-aminoindole.
Reduction using Iron/HCl (Fe/HCl) - Béchamp Reduction
This method utilizes inexpensive and readily available reagents, making it suitable for large-scale synthesis.[3]
Procedure:
-
In a round-bottom flask, suspend iron powder (5.0-10.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a solution of this compound (1.0 eq) in ethanol to the iron suspension.
-
Add concentrated hydrochloric acid (catalytic to stoichiometric amounts) dropwise to the stirred mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is generally complete in 1-4 hours.
-
After completion, cool the mixture and filter it through celite to remove the iron residues.
-
Concentrate the filtrate to remove the ethanol and then dilute with water.
-
Basify the aqueous solution with a strong base (e.g., NaOH or Na₂CO₃) to a pH of 8-9 and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 1-Boc-4-aminoindole.
Catalytic Hydrogenation using H₂/Pd-C
This is a clean and highly efficient method that often provides near-quantitative yields.[4][5]
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Seal the flask and purge the system with hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-12 hours.
-
Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
The filtrate containing the product can be used directly in the next step or concentrated under reduced pressure to afford pure 1-Boc-4-aminoindole.
Reduction using Sodium Dithionite (Na₂S₂O₄)
This method is advantageous for its mild reaction conditions and tolerance of various functional groups.[1][2]
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of an organic solvent like DMF or THF and water (e.g., 9:1 v/v).
-
Add sodium dithionite (3.0-4.0 eq) to the solution.
-
Heat the reaction mixture to a temperature between 45°C and 90°C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is usually complete within 4-24 hours.
-
Upon completion, cool the reaction mixture and dilute it with water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 1-Boc-4-aminoindole.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the reduction of this compound.
Caption: General experimental workflow for the reduction of this compound.
Conclusion
The choice of the most suitable reducing agent for the synthesis of 1-Boc-4-aminoindole from this compound depends on several factors including the scale of the reaction, the presence of other functional groups, available equipment, and cost considerations.
-
Catalytic hydrogenation (H₂/Pd-C) is often the preferred method for its high efficiency and clean reaction profile, provided the necessary equipment is available and no sensitive functional groups that could be affected by hydrogenolysis are present.
-
Tin(II) chloride offers a reliable and high-yielding alternative, though it generates significant tin waste.
-
Iron in acidic media is a cost-effective option for large-scale production but its harsh acidic conditions may not be compatible with all substrates.
-
Sodium dithionite provides a mild alternative, particularly useful when other reducible functional groups are present in the molecule.
Researchers should carefully consider these factors and may need to perform small-scale trials to determine the optimal conditions for their specific application.
References
- 1. asianpubs.org [asianpubs.org]
- 2. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Purity Assessment of 1-Boc-4-nitroindole
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 1-Boc-4-nitroindole is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety and efficacy of the final drug product. This guide provides a comparative overview of common analytical methods for the purity assessment of this compound, complete with experimental protocols and supporting data to aid in method selection and validation.
The primary analytical techniques suitable for determining the purity of this compound and identifying potential impurities include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and to a lesser extent, Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different aspects of purity analysis.
Methodology Comparison
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, specificity, speed, and the nature of the potential impurities. Organic impurities are often process-related or degradation products that may arise during synthesis, purification, and storage.[]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Combines the separation power of UPLC with the mass analysis capabilities of a mass spectrometer for identification. |
| Primary Use | Quantification of the main component and known impurities. | Identification of unknown impurities and quantification at very low levels. |
| Sensitivity | Good (ng range) | Excellent (pg to fg range) |
| Specificity | Moderate to High (dependent on detector and column) | Very High (based on mass-to-charge ratio) |
| Analysis Time | Longer run times (typically 15-30 min) | Shorter run times (typically <10 min)[2] |
| Instrumentation Cost | Moderate | High |
| Common Detectors | UV-Vis, Diode Array Detector (DAD) | Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC and UPLC-MS methods that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for a reversed-phase HPLC method, which is well-suited for the analysis of moderately polar compounds like this compound.
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or DAD detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for initial method development.[3]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 40 20 90 25 90 25.1 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 280 nm (or scan for optimal wavelength)
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Protocol
This UPLC-MS method provides higher resolution, faster analysis times, and the ability to identify unknown impurities through mass analysis.
-
Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Triple Quadrupole (TQ)).
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC, but with LC-MS grade solvents.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 10 5 95 7 95 7.1 10 | 9 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C[4]
-
-
Sample Preparation: Prepare a more dilute sample than for HPLC (e.g., 10-100 µg/mL) in an appropriate solvent.
Data Presentation and Interpretation
The data obtained from these methods can be used to determine the purity of this compound and identify any impurities present.
| Method | Typical Data Output | Purity Calculation | Impurity Identification |
| HPLC | Chromatogram with peaks for the main component and impurities. | Area percent of the main peak relative to the total peak area. | Based on relative retention time compared to known impurity standards. |
| UPLC-MS | Total Ion Chromatogram (TIC) and mass spectra for each peak. | Area percent from the TIC or extracted ion chromatogram. | Based on the accurate mass and fragmentation pattern of the impurity peak. |
Table of Representative Performance Data:
| Parameter | HPLC-UV | UPLC-MS |
| Limit of Detection (LOD) | ~0.01% | <0.001% |
| Limit of Quantification (LOQ) | ~0.03% | <0.005% |
| Linearity (R²) | >0.999 | >0.999 |
| Precision (%RSD) | <2% | <5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Note: The values in this table are representative and would need to be established during method validation for this compound specifically.
Visualizations
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Experimental workflow for chromatographic purity assessment.
Caption: Comparison of HPLC and UPLC-MS for purity analysis.
Conclusion
Both HPLC and UPLC-MS are powerful techniques for the purity assessment of this compound. The choice between them will depend on the specific requirements of the analysis. For routine quality control where impurities are known and sensitivity requirements are moderate, a validated HPLC method is often sufficient and cost-effective. However, during process development, for troubleshooting, or when dealing with potentially genotoxic impurities, the superior sensitivity, specificity, and identification capabilities of UPLC-MS make it the preferred method. A thorough validation of the chosen method is essential to ensure reliable and accurate results in a regulated environment.
References
Navigating Palladium Catalysis for 1-Boc-4-nitroindole Couplings: A Guide for Researchers
A comparative analysis of palladium catalysts for the functionalization of 1-Boc-4-nitroindole reveals a landscape rich with potential but sparse in direct, side-by-side experimental comparisons. For researchers, scientists, and drug development professionals, understanding the nuances of catalyst selection is paramount for achieving desired synthetic outcomes. This guide provides an objective overview of common palladium catalyst systems applicable to indole scaffolds, offering insights into their relative performance based on data from structurally related compounds.
Due to the specific electronic nature of this compound, featuring both a bulky, electron-withdrawing N-Boc protecting group and a strongly deactivating nitro group on the benzene ring, direct extrapolation of catalyst efficiency from simpler indole systems should be approached with caution. The electron-poor nature of the indole nucleus can significantly impact the kinetics of key steps in the catalytic cycle, such as oxidative addition.
Comparative Overview of Palladium Catalyst Systems for Indole Couplings
While specific quantitative data for this compound is limited in the available literature, a qualitative comparison of catalyst systems commonly employed for the coupling of functionalized indoles, particularly halo-indoles, can guide catalyst selection. The choice of ligand is critical in tuning the reactivity and stability of the palladium center.
| Catalyst System (Precursor/Ligand) | Coupling Reaction | General Applicability for Indole Scaffolds | Key Characteristics |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | High | Bulky, electron-rich biaryl phosphine ligand; often effective for challenging substrates. |
| Pd(OAc)₂ / XPhos | Suzuki-Miyaura, Buchwald-Hartwig | High | Similar to SPhos, with a broad substrate scope and good functional group tolerance. |
| Pd(PPh₃)₄ | Suzuki-Miyaura, Sonogashira | Moderate | A classic, versatile catalyst; may require harsher conditions for less reactive substrates. |
| PdCl₂(dppf) | Suzuki-Miyaura, Buchwald-Hartwig | Moderate to High | Dppf is a robust ferrocenyl-based diphosphine ligand, often providing good yields. |
| Pd₂(dba)₃ / Xantphos | Buchwald-Hartwig | High | Xantphos is a wide bite-angle ligand, often effective in C-N bond formation. |
| Pd(OAc)₂ / P(o-tol)₃ | Heck | Moderate | A common catalyst for Heck reactions, though optimization is often required. |
Experimental Protocols: A Generalized Approach
The following protocols are generalized procedures for common palladium-catalyzed coupling reactions on a halo-indole substrate. These should serve as a starting point for optimization with this compound or a suitable derivative.
General Procedure for Suzuki-Miyaura Coupling of a 4-Halo-1-Boc-indole
-
Reaction Setup: To an oven-dried reaction vessel, add the 4-halo-1-Boc-indole (1.0 equiv.), the arylboronic acid (1.5 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Addition of Base and Solvent: Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) and degassed solvent (e.g., a mixture of dioxane and water).
-
Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of vacuum and backfill.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring and monitored by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a 4-Halo-1-Boc-indole
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).
-
Addition of Reactants and Solvent: The 4-halo-1-Boc-indole (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or dioxane) are added.
-
Reaction: The vessel is sealed and heated to the appropriate temperature (typically 80-110 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent. The organic extracts are washed with brine, dried, and concentrated.
-
Purification: The residue is purified by flash chromatography to afford the desired N-arylated indole.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general workflow for a palladium-catalyzed coupling reaction and the fundamental steps of the catalytic cycle.
A Comparative Guide to the Scalable Synthesis of 1-Boc-4-nitroindole for Researchers and Drug Development Professionals
For researchers and professionals in the field of drug development, the efficient and scalable synthesis of key building blocks is paramount. 1-Boc-4-nitroindole is a crucial intermediate in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable compound, with a focus on scalability, supported by experimental data and detailed protocols.
Executive Summary
The most viable and scalable approach for the synthesis of this compound involves a two-step process: the initial synthesis of 4-nitroindole followed by its N-protection with a tert-butoxycarbonyl (Boc) group. Direct nitration of 1-Boc-indole is not a feasible route as it predominantly yields the 3-nitro isomer. The recommended route, detailed below, leverages the well-established Reissert-type indole synthesis, known for its reliability and adaptability to larger scales.
Route 1: Reissert-Type Synthesis of 4-Nitroindole followed by N-Boc Protection
This well-documented and robust two-step approach is the industry-preferred method for producing this compound.
Logical Workflow for Route 1
Caption: Synthetic pathway for this compound via Reissert synthesis and N-Boc protection.
Performance Comparison
The scalability of a chemical synthesis is determined by several factors including yield, cost of materials, safety, and ease of operation. The following table summarizes these key metrics for the recommended two-step synthesis of this compound.
| Parameter | Step 1: 4-Nitroindole Synthesis | Step 2: N-Boc Protection | Overall |
| Overall Yield | 70-85%[1][2] | 90-98% | 63-83% |
| Starting Materials | 2-Methyl-3-nitroaniline, Diethyl oxalate, Potassium ethoxide[1] | 4-Nitroindole, Di-tert-butyl dicarbonate (Boc)₂O | - |
| Key Reagents | - | 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N) | - |
| Reaction Time | 4-6 hours[2] | 1-3 hours | 5-9 hours |
| Purification | Recrystallization or sublimation[1] | Column chromatography or recrystallization | - |
| Scalability | High; procedures up to kilogram scale are reported.[2] | High; standard and scalable protection chemistry. | High |
| Safety Concerns | Use of strong base (potassium ethoxide), flammable solvents. | Use of flammable solvents. | Standard chemical safety protocols required. |
Detailed Experimental Protocols
Step 1: Synthesis of 4-Nitroindole
This procedure is adapted from a well-established method.[1]
Materials:
-
2-Methyl-3-nitroaniline
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Diethyl oxalate
-
Potassium ethoxide
-
Dimethylformamide (DMF), dry
-
Dimethyl sulfoxide (DMSO), dry
Procedure:
-
Formation of the formimidate: A mixture of 2-methyl-3-nitroaniline (1.0 mol), triethyl orthoformate (1.5 mol), and a catalytic amount of p-toluenesulfonic acid is heated. The ethanol formed during the reaction is continuously removed by distillation. After completion, the excess triethyl orthoformate is removed under reduced pressure to yield the crude ethyl N-(2-methyl-3-nitrophenyl)formimidate.
-
Cyclization to 4-nitroindole: In a separate flask, a solution of diethyl oxalate (1.5 mol) in dry DMF is treated with potassium ethoxide (1.3 mol) under cooling and vigorous stirring. This solution is then immediately added to a solution of the crude formimidate from the previous step in dry DMSO. The resulting deep-red solution is stirred at approximately 40°C for 1 hour.
-
Work-up and Purification: The reaction mixture is poured into water, leading to the precipitation of crude 4-nitroindole. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation to yield pure 4-nitroindole as a yellow crystalline solid.
Step 2: N-Boc Protection of 4-Nitroindole
This is a standard procedure for the N-protection of indoles.
Materials:
-
4-Nitroindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a solution of 4-nitroindole (1.0 mol) in a suitable solvent such as DCM or THF, is added a base, typically a catalytic amount of DMAP or a stoichiometric amount of triethylamine.
-
Addition of Boc-anhydride: Di-tert-butyl dicarbonate (1.1-1.2 mol) is added portion-wise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified, typically by flash column chromatography on silica gel or by recrystallization, to afford this compound as a pure solid.
Scalability Assessment
Route 1: Reissert-Type Synthesis followed by N-Boc Protection
-
Advantages:
-
High Yields: Both steps of this synthesis provide good to excellent yields, making the overall process efficient.[1][2]
-
Readily Available Starting Materials: The starting materials, such as 2-methyl-3-nitroaniline and diethyl oxalate, are commercially available in bulk, which is a significant advantage for large-scale production.
-
Well-Established Chemistry: The Reissert indole synthesis is a classic and well-understood reaction, making it reliable and predictable on a larger scale. The N-Boc protection is also a standard and robust transformation in organic synthesis.
-
Ease of Purification: The intermediate, 4-nitroindole, can often be purified by simple recrystallization or sublimation, avoiding the need for large-scale chromatography.[1]
-
-
Challenges and Considerations for Scale-up:
-
Exothermic Reactions: The reaction of potassium ethoxide with diethyl oxalate is exothermic and requires careful temperature control, especially on a large scale.
-
Handling of Potassium Ethoxide: Potassium ethoxide is a strong base and is moisture-sensitive, requiring handling under inert and anhydrous conditions.
-
Waste Management: The synthesis generates waste streams that need to be managed in accordance with industrial safety and environmental regulations.
-
Conclusion
The two-step synthesis of this compound, commencing with the Reissert-type synthesis of 4-nitroindole from 2-methyl-3-nitroaniline followed by N-Boc protection, stands out as the most practical and scalable route. Its high overall yield, reliance on readily available starting materials, and the robustness of the chemical transformations make it the preferred choice for industrial production. While careful process control is necessary to manage exothermic reactions and handle sensitive reagents, these challenges are well within the capabilities of standard chemical manufacturing facilities. This route provides a reliable and cost-effective pathway to a key building block for the pharmaceutical industry.
References
comparison of the biological activity of derivatives from different nitroindoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group to this scaffold significantly modulates its electronic properties and, consequently, its biological activity. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various nitroindole derivatives, supported by experimental data from peer-reviewed studies.
Anticancer Activity
Nitroindole derivatives have emerged as a promising class of anticancer agents. Their primary mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the stabilization of G-quadruplex DNA structures, which can lead to the downregulation of oncogenes like c-Myc.
Mechanism of Action: c-Myc Inhibition and ROS Induction
Certain 5-nitroindole derivatives have been shown to bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[1][2] This stabilization inhibits the transcription of c-Myc, a key regulator of cell proliferation and growth, leading to cell cycle arrest and apoptosis.[1][2] Furthermore, many of these compounds increase intracellular levels of ROS, which can induce cellular damage and trigger programmed cell death.[2]
Comparative Anticancer Potency of Nitroindole Derivatives (IC50 in µM)
| Compound Class | Derivative | HeLa (Cervical Cancer) | Reference |
| 5-Nitroindoles | Pyrrolidine-substituted derivative 5 | 5.08 ± 0.91 | [2] |
| Pyrrolidine-substituted derivative 7 | 5.89 ± 0.73 | [2] | |
| 6-Nitroindoles | N-(1H-indole-6-yl) benzamide derivative (R = 3-CF₃) | 30.63 (MCF7), 28.23 (T47D) | [3] |
Antimicrobial Activity
The antimicrobial potential of indole derivatives is well-established, and the addition of a nitro group can enhance this activity. These compounds are being investigated for their efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.
Comparative Antimicrobial Potency of Indole Derivatives (MIC in µg/mL)
| Compound Class | Derivative | S. aureus | E. coli | C. albicans | C. krusei | Reference |
| Indole-Thiadiazoles | Compound 2c | - | - | - | - | [4] |
| Compound 2h | 6.25 | - | - | - | [4] | |
| Indole-Triazoles | Compound 3c | - | - | - | - | [4] |
| Compound 3d | 6.25 | >50 | 3.125 | 3.125 | [4] | |
| Halogenated Indoles | 5-Iodoindole | 64 | - | - | - | [1] |
| 5-Fluoroindole | 64 | - | - | - | [1] | |
| 6-Bromoindole | 64 | - | - | - | [1] | |
| 7-Hydroxyindole | 512 | - | - | - | [1] |
Note: Data for a broader range of nitro-substituted indoles against various microbial strains is an active area of research.
Anti-inflammatory Activity
Nitroindole derivatives also exhibit promising anti-inflammatory properties. A key mechanism in this activity is the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition can alleviate inflammatory responses.
Mechanism of Action: Nitric Oxide Inhibition
In inflammatory conditions, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive NO production. Some indole derivatives have been shown to inhibit iNOS activity or its expression, thereby reducing the levels of this pro-inflammatory mediator.
Comparative Anti-inflammatory Potency of Indole Derivatives (IC50 in µM for NO Inhibition)
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Ursolic Acid-Indole Conjugate | UA-1 | RAW 264.7 | 2.2 ± 0.4 | [5] |
Note: The anti-inflammatory activities of a wider array of nitroindole isomers are currently under investigation.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures discussed, the following diagrams illustrate key signaling pathways and a general workflow for assessing biological activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anticancer Activity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitroindole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Broth Microdilution for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.
-
Compound Preparation: Prepare a serial two-fold dilution of the nitroindole derivatives in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5 x 105 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
This colorimetric assay measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in cell culture supernatants.
-
Cell Seeding and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the nitroindole derivatives for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value.
Reactive Oxygen Species (ROS) Detection Assay
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and allow them to attach. Treat the cells with the nitroindole derivatives for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the nitroindole derivatives for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.
References
- 1. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Acquisition of a Nitro Group: A Cost-Benefit Analysis of 1-Boc-4-nitroindole in Multi-Step Synthesis
For researchers and professionals in drug development and synthetic chemistry, the introduction of a nitro group onto an indole scaffold is a critical step in the synthesis of numerous biologically active molecules. The choice of reagent for this transformation directly impacts the overall efficiency, cost, and timeline of a multi-step synthesis. This guide provides a comprehensive cost-benefit analysis of utilizing commercially available 1-Boc-4-nitroindole versus a de novo synthesis of 4-nitroindole, offering a clear comparison to inform strategic decisions in the laboratory.
Executive Summary
The use of this compound offers a streamlined, albeit initially more expensive, approach for incorporating the 4-nitroindole moiety. This strategy is particularly advantageous when time and labor are critical factors, and when subsequent reactions require a protected indole nitrogen. Conversely, synthesizing 4-nitroindole from basic starting materials presents a more cost-effective route in terms of raw materials but necessitates a greater investment in time, labor, and purification resources. The ultimate decision hinges on a careful evaluation of project-specific priorities, including budget, timeline, and the synthetic complexity of the target molecule.
Comparative Analysis: Two Paths to 4-Nitroindole Functionality
Two primary strategies for introducing a 4-nitroindole group into a target molecule are compared:
-
The Direct Approach: Purchasing this compound and subsequently removing the Boc protecting group.
-
The De Novo Synthesis: Synthesizing 4-nitroindole from commercially available starting materials, followed by an optional Boc-protection step if required for downstream transformations.
Cost and Yield Comparison
The following tables provide a detailed breakdown of the estimated costs and expected yields for each approach. Prices are based on currently available catalogue prices from various suppliers and may fluctuate.
Table 1: Cost Analysis of this compound Strategy
| Reagent/Material | Molecular Weight ( g/mol ) | Price (USD/g) | Moles per Gram of 4-Nitroindole | Cost per Gram of 4-Nitroindole (USD) |
| This compound | 262.27 | 50.00 | 0.0061 | 9.27 |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.50 | 0.0305 | 1.74 |
| Total | 11.01 |
Assumes a 95% yield for the deprotection step.
Table 2: Cost Analysis of De Novo 4-Nitroindole Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Price (USD/g) | Moles per Gram of 4-Nitroindole | Cost per Gram of 4-Nitroindole (USD) |
| 2-Methyl-3-nitroaniline | 152.15 | 1.00 | 0.0062 | 0.94 |
| Triethyl Orthoformate | 148.20 | 0.20 | 0.0084 | 0.25 |
| Diethyl Oxalate | 146.14 | 0.15 | 0.0093 | 0.21 |
| Potassium Ethoxide | 84.16 | 1.20 | 0.0080 | 1.45 |
| Total | 2.85 |
Based on the Organic Syntheses procedure with a reported yield of 71%.[1]
Table 3: Optional Boc Protection of Synthesized 4-Nitroindole
| Reagent/Material | Molecular Weight ( g/mol ) | Price (USD/g) | Moles per Gram of this compound | Cost per Gram of this compound (USD) |
| 4-Nitroindole (Synthesized) | 162.15 | 2.85 | 0.0062 | 2.85 |
| Boc Anhydride | 218.25 | 1.00 | 0.0068 | 1.50 |
| Total | 4.35 |
Assumes a 95% yield for the protection step.
Experimental Protocols
De Novo Synthesis of 4-Nitroindole
This procedure is adapted from Organic Syntheses.[1]
-
Formation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate: A mixture of 2-methyl-3-nitroaniline (152 g, 1.0 mol), triethyl orthoformate (200 g, 1.35 mol), and a catalytic amount of p-toluenesulfonic acid is heated. The ethanol formed is distilled off. The residue is then distilled under vacuum to yield the formimidate.
-
Cyclization to 4-Nitroindole: A solution of potassium ethoxide (11 g, 0.13 mol) is added to a cooled solution of diethyl oxalate (22 g, 0.15 mol) in dry dimethylformamide. This mixture is immediately added to a solution of the formimidate (20.8 g, 0.10 mol) in dry dimethyl sulfoxide. The resulting solution is stirred and then poured into water to precipitate the crude 4-nitroindole.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization or sublimation to yield pure 4-nitroindole (overall yield ~71%).[1]
Boc-Protection of 4-Nitroindole
-
To a solution of 4-nitroindole (1.0 equiv) in a suitable solvent (e.g., dichloromethane), is added di-tert-butyl dicarbonate (Boc anhydride, 1.1 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.
Deprotection of this compound
-
This compound (1.0 equiv) is dissolved in a solvent such as dichloromethane.
-
Trifluoroacetic acid (TFA, 5-10 equiv) is added, and the mixture is stirred at room temperature.[2]
-
The reaction is monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the crude 4-nitroindole, which can be further purified if necessary. High yields are typically observed for this deprotection.[2][3][4]
Visualization of Synthetic Strategies
The following diagrams illustrate the workflows and logical relationships of the discussed synthetic routes.
Discussion and Recommendations
Cost: The de novo synthesis of 4-nitroindole offers a significant cost advantage in terms of raw materials, with an estimated cost per gram of approximately $2.85 compared to over $11 for the direct approach involving deprotection. Even with an additional Boc-protection step, the in-house synthesized material remains more economical.
Time and Labor: The direct purchase of this compound saves considerable time and labor. The de novo synthesis is a multi-step process involving reactions that require careful monitoring, workup, and purification. In contrast, the deprotection of this compound is typically a straightforward and high-yielding reaction.
Versatility and Control: Synthesizing 4-nitroindole in-house provides greater control over the supply chain and can be scaled up to meet larger demands. The direct purchase of a protected intermediate may be subject to supplier availability and price volatility.
Strategic Considerations:
-
For early-stage research and small-scale synthesis: Where expediency is often prioritized and the quantities required are small, the direct purchase of this compound is a compelling option. The higher initial cost is offset by the significant savings in time and effort.
-
For process development and large-scale campaigns: The cost-effectiveness of the de novo synthesis becomes increasingly attractive as the scale of the reaction increases. The initial investment in process optimization can lead to substantial long-term savings.
-
When the indole nitrogen requires protection for subsequent steps: If the synthetic route necessitates a protected indole, purchasing this compound directly is highly efficient. If synthesizing 4-nitroindole, the additional Boc-protection step must be factored into the overall time and cost.
References
The Synthetic Versatility of 1-Boc-4-Nitroindole: A Comparative Guide for Strategic Drug Development
For researchers, scientists, and drug development professionals, the strategic construction of complex molecular architectures is a cornerstone of innovation. The indole scaffold, a privileged motif in a vast array of biologically active compounds, continues to be a focal point of synthetic efforts. Among the various functionalized indole building blocks, 1-Boc-4-nitroindole emerges as a versatile and strategically valuable precursor for the synthesis of diverse 4-substituted indole derivatives. This guide provides an objective comparison of the synthetic utility of this compound, detailing key transformations and offering a comparative analysis against alternative synthetic strategies.
The Strategic Advantage of this compound
The utility of this compound lies in the orthogonal reactivity of its functional groups. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen ensures stability and prevents unwanted side reactions during subsequent transformations. The nitro group at the 4-position serves as a versatile handle that can be readily converted into other key functionalities, most notably an amino group, which then opens a gateway to a multitude of further derivatizations. This strategic arrangement allows for a modular and highly adaptable approach to the synthesis of a wide range of 4-substituted indoles, which are often challenging to access through classical indole syntheses like the Fischer indole synthesis.
Key Synthetic Transformations and Experimental Protocols
The synthetic power of this compound is realized through a sequence of reliable and high-yielding transformations. The primary pathway involves the reduction of the nitro group to an amine, followed by conversion to a halide, and subsequent functionalization via palladium-catalyzed cross-coupling reactions.
Reduction of the Nitro Group: Synthesis of 1-Boc-4-aminoindole
The initial and crucial step is the reduction of the nitro group to form 1-Boc-4-aminoindole. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol: Catalytic Hydrogenation of this compound
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, is added a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%). The reaction mixture is then subjected to a hydrogen atmosphere (typically 1 atm, balloon) and stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to afford 1-Boc-4-aminoindole.
| Reactant | Reagents and Conditions | Product | Yield |
| This compound | H₂, 10% Pd/C, Ethanol, Room Temperature, 1 atm | 1-Boc-4-aminoindole | >95% |
Conversion of the Amino Group to a Halide: The Sandmeyer Reaction
The resulting 1-Boc-4-aminoindole can be converted to a 1-Boc-4-haloindole via the Sandmeyer reaction. This transformation is pivotal as it introduces a halide (e.g., bromo or iodo), which is an excellent coupling partner for various palladium-catalyzed reactions.
Experimental Protocol: Synthesis of 1-Boc-4-bromoindole from 1-Boc-4-aminoindole
1-Boc-4-aminoindole (1.0 eq) is dissolved in an aqueous acidic solution (e.g., HBr/H₂O) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂, ~1.1 eq) in water is added dropwise to form the diazonium salt. This cold solution of the diazonium salt is then added to a solution of copper(I) bromide (CuBr, ~1.2 eq) in HBr. The reaction mixture is warmed to room temperature or gently heated to facilitate the displacement of the diazonium group with bromide. The product is then extracted with an organic solvent, and purified by column chromatography.
| Reactant | Reagents and Conditions | Product | Yield |
| 1-Boc-4-aminoindole | 1. NaNO₂, HBr, H₂O, 0-5 °C; 2. CuBr, HBr | 1-Boc-4-bromoindole | 70-85% |
Palladium-Catalyzed Cross-Coupling Reactions: Diversification of the Indole Core
With 1-Boc-4-haloindoles in hand, a vast array of substituents can be introduced at the 4-position using well-established palladium-catalyzed cross-coupling reactions. This modularity is a key advantage of this synthetic strategy.
Suzuki Coupling: Formation of C-C bonds with aryl or vinyl boronic acids.
Experimental Protocol: Suzuki Coupling of 1-Boc-4-bromoindole
A mixture of 1-Boc-4-bromoindole (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is worked up by partitioning between water and an organic solvent, and the product is purified by column chromatography.
| Substrate | Coupling Partner | Catalyst/Base/Solvent | Product | Yield |
| 1-Boc-4-bromoindole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 1-Boc-4-phenylindole | 80-95% |
Heck Reaction: Formation of C-C bonds with alkenes.
Experimental Protocol: Heck Reaction of 1-Boc-4-bromoindole
1-Boc-4-bromoindole (1.0 eq) is reacted with an alkene (1.2-2.0 eq) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., P(o-tol)₃, PPh₃), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or NMP at elevated temperatures.
| Substrate | Coupling Partner | Catalyst/Base/Solvent | Product | Yield |
| 1-Boc-4-bromoindole | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | 1-Boc-4-styrylindole | 60-80% |
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
Experimental Protocol: Sonogashira Coupling of 1-Boc-4-iodoindole
To a solution of 1-Boc-4-iodoindole (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a solvent such as THF or DMF, are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, DIPA). The reaction is typically carried out at room temperature to moderate heat under an inert atmosphere.
| Substrate | Coupling Partner | Catalyst/Base/Solvent | Product | Yield |
| 1-Boc-4-iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, Room Temperature | 1-Boc-4-(phenylethynyl)indole | 75-90% |
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
Experimental Protocol: Buchwald-Hartwig Amination of 1-Boc-4-bromoindole
1-Boc-4-bromoindole (1.0 eq) is coupled with a primary or secondary amine (1.2-1.5 eq) using a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu, K₃PO₄) in an anhydrous aprotic solvent like toluene or dioxane at elevated temperatures.
| Substrate | Coupling Partner | Catalyst/Ligand/Base/Solvent | Product | Yield |
| 1-Boc-4-bromoindole | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | 1-Boc-4-morpholinoindole | 70-85% |
Comparative Analysis with Alternative Synthetic Routes
While the this compound strategy offers a modular and versatile approach, it is important to consider alternative methods for the synthesis of 4-substituted indoles.
Fischer Indole Synthesis: This classical method involves the acid-catalyzed cyclization of a phenylhydrazone. To synthesize a 4-substituted indole, a 3-substituted phenylhydrazine is required, which may not be readily available. The reaction conditions can be harsh, and the regiochemical outcome can be an issue with certain substitution patterns. In contrast, the this compound approach allows for the late-stage introduction of a wide variety of substituents at the 4-position under generally milder conditions.
Larock Indole Synthesis: This palladium-catalyzed annulation of an alkyne and a 2-haloaniline is a powerful method for constructing substituted indoles. However, it requires a specifically substituted 2-haloaniline to achieve 4-substitution, and the availability of these starting materials can be a limiting factor.
Direct C-H Functionalization: Recent advances in C-H activation offer promising routes to functionalized indoles. However, achieving regioselectivity at the 4-position of the indole nucleus can be challenging and often requires the use of directing groups. The this compound strategy provides a more reliable and predictable method for introducing functionality specifically at the 4-position.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations and logical relationships in the utilization of this compound.
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for 4-substitution.
Caption: Functional group interconversion logic.
Conclusion
This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its strategic design allows for a reliable and modular approach to the synthesis of a diverse range of 4-substituted indoles, many of which are of significant interest in medicinal chemistry and drug discovery. The straightforward and high-yielding transformations, from the initial reduction of the nitro group to the subsequent palladium-catalyzed cross-coupling reactions, provide a powerful toolkit for the construction of complex indole-based molecules. When compared to classical methods and other modern synthetic strategies, the this compound approach offers distinct advantages in terms of predictability, modularity, and, in many cases, milder reaction conditions. For researchers aiming to explore the chemical space around the 4-position of the indole nucleus, this compound represents a superior and strategically sound starting point.
Safety Operating Guide
Proper Disposal of 1-Boc-4-nitroindole: A Step-by-Step Guide for Laboratory Professionals
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of 1-Boc-4-nitroindole, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards. As a nitro-containing organic compound, it requires management as hazardous waste. Improper disposal can lead to safety risks and significant regulatory penalties.[1]
Immediate Safety Protocols & Waste Classification
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Based on its chemical structure, this compound should be treated as a hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] While a specific waste code for this compound is not listed, it may fall under categories for toxic or reactive chemicals. Facilities that generate more than 100 kg (220 lbs) of hazardous waste per month must have an EPA identification number.[3]
Step-by-Step Disposal Procedure
-
Containerization:
-
Collect all waste containing this compound (solid, solutions, and contaminated labware) in a designated, compatible, and leak-proof container.[2][4] Plastic containers are generally preferred for chemical waste.[4]
-
Ensure the container is chemically compatible with the waste. Do not store in metal containers if the waste is acidic or basic.[2]
-
Do not mix with incompatible waste streams. Specifically, keep it segregated from strong oxidizing or reducing agents.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3][5]
-
The label must also include the full chemical name: "this compound," and a description of the waste (e.g., "Solid Waste," "Aqueous Solution in Water").[3]
-
Include a hazard warning pictogram that indicates its potential hazards, such as toxicity or reactivity.[3]
-
-
Storage:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[3][4][5]
-
The SAA must be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[2]
-
Ensure secondary containment is in place to prevent spills.[1]
-
Keep the waste container tightly closed except when adding waste.[1][5] Evaporation is not an acceptable method of disposal.[5]
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1][6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste transporter.[2][7]
-
Follow your institution's specific procedures for waste pickup requests.
-
Quantitative Data Summary
| Parameter | Regulatory Limit/Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste | [3][4] |
| SAA Storage Time Limit | Up to one year for partially filled containers | [5] |
| Time to Remove Full Container from SAA | Within three days after becoming full | [5] |
| pH for Aqueous Waste Drain Disposal (if permissible for non-hazardous, neutralized waste) | Between 5.5 and 9.0 | [1] |
Experimental Protocols
Decontamination of Empty Containers:
For the disposal of empty containers that held this compound, a triple-rinse procedure is recommended:
-
Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect the first rinsate as hazardous waste and place it in your designated this compound waste container.[8] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]
-
After thorough rinsing and air-drying in a fume hood, deface the original label, and the container may then be disposed of as non-hazardous waste, depending on institutional policies.[8]
Disposal Workflow
References
- 1. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 1-Boc-4-nitroindole
Essential Safety and Handling Guide for 1-Boc-4-nitroindole
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. This information is a synthesis of available data for this compound and related nitroaromatic compounds.
Hazard Identification and Personal Protective Equipment
While specific toxicity data for this compound is limited, its structure as a nitroaromatic compound suggests that it should be handled as a hazardous substance. Similar compounds are known to be irritants to the skin, eyes, and respiratory system.[1] Therefore, a comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Inspect gloves for integrity before each use and change them immediately upon contamination.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ensure that an eyewash station and a safety shower are readily accessible.[3][4]
-
Keep your work area tidy and clean, with unobstructed access to safety equipment.[4]
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]
-
Avoid the formation of dust during handling.[5]
-
Use appropriate tools to handle the chemical and avoid direct contact.
During the Experiment:
-
Keep all containers with this compound clearly labeled with the chemical name and any hazard warnings.[6][7]
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1][2]
Spill Management Protocol
1. Evacuate:
-
Evacuate personnel from the immediate spill area.[1]
2. Ventilate:
-
Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1]
3. Don PPE:
-
Put on the appropriate PPE, including respiratory protection.[1]
4. Contain the Spill:
-
For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[1][8] Avoid actions that could generate dust.[1][8]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9]
-
Waste Collection:
-
Incompatible Wastes:
-
Do not mix this compound waste with incompatible materials. Segregate containers based on compatibility.[10]
-
-
Waste Pickup:
-
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
-
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. peptide.com [peptide.com]
- 6. saffronchemicals.com [saffronchemicals.com]
- 7. scme-support.org [scme-support.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. orgsyn.org [orgsyn.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
